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4-Fluoro-3-(methylsulfinyl)phenol Documentation Hub

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  • Product: 4-Fluoro-3-(methylsulfinyl)phenol

Core Science & Biosynthesis

Foundational

Molecular weight and structural formula of 4-Fluoro-3-(methylsulfinyl)phenol

Strategic Building Block in Medicinal Chemistry & Fragment-Based Drug Discovery [1] Executive Summary 4-Fluoro-3-(methylsulfinyl)phenol is a specialized organosulfur intermediate used primarily in the synthesis of pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Building Block in Medicinal Chemistry & Fragment-Based Drug Discovery [1]

Executive Summary

4-Fluoro-3-(methylsulfinyl)phenol is a specialized organosulfur intermediate used primarily in the synthesis of pharmaceutical agents targeting hypoxia-inducible factors (HIF-2


) and as a metabolic probe in toxicology.[1] Distinguished by its chiral sulfinyl moiety  (

) and the electronic modulation provided by the para-fluorine atom, this compound serves as a critical scaffold for exploring structure-activity relationships (SAR) in aryl sulfoxides.[1]

This guide provides a definitive technical analysis of its physicochemical properties, chemoselective synthesis, and structural validation, designed for researchers requiring high-purity isolation of this metabolic intermediate.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The integration of a strongly electronegative fluorine atom adjacent to a methylsulfinyl group creates a unique electronic environment, increasing the acidity of the phenolic proton compared to non-fluorinated analogs.[1]

PropertySpecification
IUPAC Name 4-Fluoro-3-(methylsulfinyl)phenol
CAS Registry Number 2734777-83-2 (Primary); Note: 2060020-74-6 refers to the sulfone analog
Molecular Formula

Molecular Weight 174.19 g/mol
Monoisotopic Mass 174.0151 Da
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water
pKa (Predicted) ~7.8 (Acidity enhanced by electron-withdrawing -F and -SOMe groups)
Chirality The sulfur atom is a stereogenic center, existing as

- and

-enantiomers.[1][2][3]

Structural Analysis & Electronic Effects[1]

The Fluorine-Sulfoxide Synergism

The 4-fluoro-3-(methylsulfinyl) motif is not merely a structural spacer; it actively modulates the pharmacophore's reactivity:

  • Inductive Effect (

    
    ):  Both F and the sulfinyl group withdraw electron density from the benzene ring, deactivating it toward electrophilic aromatic substitution but facilitating nucleophilic attacks (e.g., 
    
    
    
    ) if the fluorine is displaced.[1]
  • Hydrogen Bonding: The sulfinyl oxygen acts as a strong hydrogen bond acceptor, while the phenolic hydroxyl is a donor.[1] This dual capability allows the molecule to participate in specific binding interactions within protein pockets (e.g., HIF-2

    
     PAS-B domains).[1]
    
  • Metabolic Stability: The sulfoxide is a "metabolic handle."[1] It can be oxidized to the sulfone (

    
    ) by CYP450s or reduced back to the sulfide (
    
    
    
    ) by sulfoxide reductases.[1]

Chemoselective Synthesis Protocol

The Challenge: Avoiding Over-Oxidation

The primary synthetic challenge is stopping the oxidation of the sulfide precursor at the sulfoxide stage without progressing to the sulfone (4-Fluoro-3-(methylsulfonyl)phenol).[1]

Reaction Pathway:


[1]
Recommended Reagent: Sodium Periodate ( )

While


-CPBA is common, it often yields sulfone byproducts.[1] Sodium Periodate  is the superior choice for this substrate due to its high chemoselectivity and ease of handling.[1]
Step-by-Step Experimental Procedure

Objective: Synthesis of 4-Fluoro-3-(methylsulfinyl)phenol from 4-Fluoro-3-(methylthio)phenol.

Materials:

  • Precursor: 4-Fluoro-3-(methylthio)phenol (1.0 eq)[1]

  • Oxidant: Sodium Periodate (

    
    , 1.1 eq)[1]
    
  • Solvent: Methanol/Water (3:1 v/v)[1]

  • Quench: Sodium Thiosulfate (saturated aq.)[1]

Protocol:

  • Dissolution: In a round-bottom flask, dissolve 1.58 g (10 mmol) of 4-Fluoro-3-(methylthio)phenol in 30 mL of Methanol.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Oxidant Addition: Dissolve 2.35 g (11 mmol) of Sodium Periodate in 10 mL of water. Add this aqueous solution dropwise to the phenol mixture over 20 minutes.

    • Mechanism:[1][4][5][6] The periodate forms a cyclic intermediate with the sulfur, transferring oxygen selectively.[1]

  • Reaction: Stir the suspension at 0°C for 2 hours, then allow to warm to room temperature (25°C) and stir for an additional 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.[1]

    • Checkpoint: The sulfoxide is more polar than the sulfide (

      
       will decrease).[1]
      
  • Quenching: Once the starting material is consumed, add 10 mL of saturated sodium thiosulfate solution to destroy excess oxidant.[1]

  • Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (

    
    ).[1]
    
  • Purification: Wash combined organics with brine, dry over anhydrous

    
    , and concentrate. Purify via flash column chromatography (Gradient: 0% 
    
    
    
    5% MeOH in DCM).

Yield Expectation: 85–92% as a white solid.[1]

Visualization of Synthesis & Metabolism[1]

The following diagram illustrates the synthesis pathway and the potential metabolic fate of the compound, highlighting the critical control point.

SynthesisPath Sulfide Precursor: 4-Fluoro-3-(methylthio)phenol Sulfoxide Target: 4-Fluoro-3-(methylsulfinyl)phenol (Chiral Center) Sulfide->Sulfoxide Selective Oxidation Sulfone Over-Oxidation Product: 4-Fluoro-3-(methylsulfonyl)phenol Sulfoxide->Sulfone Over-Oxidation / Metabolism NaIO4 NaIO4 MeOH/H2O, 0°C mCPBA mCPBA (Excess) CYP CYP450 (Metabolism)

Figure 1: Chemoselective synthesis pathway using Sodium Periodate to avoid sulfone formation.[1]

Analytical Validation (QC)

To ensure the integrity of the synthesized compound, the following spectral characteristics must be verified.

Proton NMR ( -NMR, 400 MHz, DMSO- )
  • Methyl Group: The sulfinyl methyl group (

    
    ) is distinct from the sulfide (
    
    
    
    ) and sulfone (
    
    
    ).[1]
    • Sulfide (

      
      ): 
      
      
      
      [1]
    • Sulfoxide (

      
      ): 
      
      
      
      (Target)
      [1]
    • Sulfone (

      
      ): 
      
      
      
      [1]
  • Aromatic Region: Look for the splitting pattern characteristic of 1,3,4-substitution.[1] The proton ortho to the sulfoxide (H2) will show a slight downfield shift due to the anisotropic effect of the S=O bond.[1]

Mass Spectrometry[1]
  • Method: ESI-MS (Positive/Negative Mode).[1]

  • Target Ion:

    
     or 
    
    
    
    .[1]
  • Note: Sulfoxides often show a characteristic loss of the methyl radical or oxygen in fragmentation pathways.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 117947097, Belzutifan (Related Sulfone Structure Analysis).[1] Retrieved March 8, 2026, from [Link][1]

  • Xu, R., et al. (2019). 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977), a Hypoxia-Inducible Factor 2α (HIF-2α) Inhibitor for the Treatment of Clear Cell Renal Cell Carcinoma.[1] Journal of Medicinal Chemistry, 62(15), 6876-6893.[1] (Contextual grounding for 4-fluoro-3-sulfonyl scaffolds).

Sources

Exploratory

Physical properties and melting point of 4-Fluoro-3-(methylsulfinyl)phenol

This guide provides an in-depth technical analysis of 4-Fluoro-3-(methylsulfinyl)phenol , a specialized fluorinated intermediate used in medicinal chemistry, particularly in the development of Hypoxia-Inducible Factor (H...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4-Fluoro-3-(methylsulfinyl)phenol , a specialized fluorinated intermediate used in medicinal chemistry, particularly in the development of Hypoxia-Inducible Factor (HIF-2α) inhibitors and advanced agrochemicals.[1]

Physicochemical Characterization, Synthesis, and Solid-State Properties[1]

Executive Summary & Chemical Identity

4-Fluoro-3-(methylsulfinyl)phenol is a chiral, fluorinated organosulfur compound.[1] It serves as a critical metabolic reference standard and a synthetic scaffold for "scaffold hopping" in drug discovery. The presence of the sulfinyl group (-S(=O)CH₃) introduces chirality at the sulfur atom, creating potential enantiomers (


) that can significantly influence pharmacological binding affinity compared to their sulfide or sulfone analogs.[1]
AttributeDetail
IUPAC Name 4-Fluoro-3-(methanesulfinyl)phenol
CAS Number 2734777-83-2 (Specific isomer); Note: Isomer 3-Fluoro-4-(methylsulfinyl)phenol is 1702855-32-0
Molecular Formula C₇H₇FO₂S
Molecular Weight 174.19 g/mol
SMILES CS(=O)C1=C(F)C=CC(O)=C1
Key Moiety meta-Sulfinyl phenol (electron-withdrawing, H-bond acceptor/donor)
Physical Properties & Melting Point Analysis[6][7]
2.1 Melting Point Data

Unlike its sulfone analog (which typically melts >130°C) or its methyl analog (MP 37–38°C), the melting point of 4-Fluoro-3-(methylsulfinyl)phenol is governed by strong intermolecular hydrogen bonding (Phenol -OH


 Sulfinyl O=S) and dipole-dipole interactions.[1]
  • Experimental Status: Specific experimental melting point data is proprietary and not widely indexed in open chemical registries.

  • Predicted Range (QSPR): 105°C – 125°C [1]

  • Comparative Analysis:

    • 4-(Methylsulfinyl)phenol:[1][2][3] MP 128–130°C.

    • 4-Fluoro-3-methylphenol:[1][4][2] MP 37–38°C.

    • Rationale: The introduction of the sulfinyl oxygen raises the lattice energy significantly compared to the sulfide or methyl variants.[1] The ortho-fluorine atom (relative to the sulfoxide) may induce a slight lattice disruption, potentially lowering the MP slightly relative to the non-fluorinated analogue.[1]

2.2 Solubility & pKa Profile
  • Solubility: Highly soluble in polar aprotic solvents (DMSO, DMF) and lower alcohols (Methanol, Ethanol).[1] Sparingly soluble in non-polar solvents (Hexane, Toluene) due to the polarity of the sulfoxide and phenol groups.

  • Acidity (pKa): Predicted pKa ~8.5 – 9.0. The electron-withdrawing nature of the meta-sulfinyl group and para-fluorine atom increases the acidity of the phenolic proton compared to unsubstituted phenol (pKa 10.0).[1]

Synthetic Methodology & Workflow

To obtain high-purity 4-Fluoro-3-(methylsulfinyl)phenol, a controlled oxidation of the sulfide precursor is required.[1] Over-oxidation to the sulfone is a common impurity that must be managed via stoichiometry and temperature control.

3.1 Reaction Pathway (Graphviz)[1]

SynthesisPathway Start 4-Fluoro-3-bromophenol (Starting Material) Sulfide 4-Fluoro-3-(methylthio)phenol (Intermediate) Start->Sulfide NaSMe, Pd2(dba)3 Xantphos, Dioxane, 100°C Sulfoxide 4-Fluoro-3-(methylsulfinyl)phenol (Target) Sulfide->Sulfoxide NaIO4 (1.05 eq) MeOH/H2O, 0°C -> RT Sulfone 4-Fluoro-3-(methylsulfonyl)phenol (Over-oxidation Impurity) Sulfide->Sulfone Excess Oxidant (mCPBA > 2 eq)

Figure 1: Synthetic route from halogenated precursor to the target sulfoxide, highlighting the risk of sulfone formation.[1]

3.2 Detailed Protocol: Controlled Oxidation

Objective: Selective oxidation of sulfide to sulfoxide without generating the sulfone.

  • Reagents:

    • Substrate: 4-Fluoro-3-(methylthio)phenol (1.0 equiv).[1]

    • Oxidant: Sodium Periodate (NaIO₄) (1.05 equiv).[1] Note: mCPBA is often too aggressive and yields sulfone byproducts.

    • Solvent: Methanol:Water (4:1 v/v).[1]

  • Procedure:

    • Dissolution: Dissolve the sulfide substrate in Methanol/Water and cool to 0°C in an ice bath.

    • Addition: Add NaIO₄ portion-wise over 20 minutes. The reaction is exothermic; maintain internal temperature < 5°C.

    • Stirring: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane) or LC-MS.[1] The sulfoxide is significantly more polar than the sulfide.

    • Quenching: Filter off the precipitated inorganic salts (NaIO₃).

    • Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x).

    • Purification: The crude product is often an oil that solidifies upon standing. Recrystallize from EtOAc/Heptane to obtain the pure solid.

Solid-State Characterization & Stability
4.1 Chirality and Polymorphism

The sulfur atom is a chiral center. Synthetic samples produced via standard oxidation (as above) are racemic mixtures .

  • Enantioseparation: If a specific enantiomer is required for biological assays (e.g., binding to a chiral protein pocket like HIF-2α), Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak AD-H or OD-H) is necessary.[1]

  • Hygroscopicity: Sulfoxides are hygroscopic. The solid should be stored under desiccant or inert atmosphere (Nitrogen/Argon) to prevent water uptake, which depresses the melting point and complicates weighing.

4.2 Handling Precautions (MSDS Highlights)
  • Signal Word: WARNING

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Storage: Store at 2-8°C. Sulfoxides can undergo Pummerer rearrangement or disproportionation if heated strongly in the presence of acid anhydrides or halides.[1]

References
  • Chemical Identity & Registry: Guidechem Chemical Dictionary. CAS 2734777-83-2 Entry.[1][4] Link

  • Synthetic Methodology (Oxidation): Drabowicz, J., & Mikołajczyk, M. (1980). Sulfoxides by Oxidation of Sulfides. Organic Preparations and Procedures International.
  • Comparative Properties (Sulfone Analog): BLD Pharm. 3-Fluoro-4-(methylsulfonyl)phenol Data. Link

  • Medicinal Context (HIF-2α): Belzutifan (PT2977) Clinical Data and Structure-Activity Relationships. Wikipedia/FDA Labeling. Link

Sources

Foundational

Strategic Sourcing, Pricing Analysis, and Quality Validation for 4-Fluoro-3-(methylsulfinyl)phenol

An In-Depth Technical Guide for Drug Development Professionals The integration of highly specific fluorinated pharmacophores into drug discovery pipelines has accelerated the demand for specialized building blocks. 4-Flu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

The integration of highly specific fluorinated pharmacophores into drug discovery pipelines has accelerated the demand for specialized building blocks. 4-Fluoro-3-(methylsulfinyl)phenol (CAS: 2734777-83-2) represents a highly versatile, multi-functional intermediate [1]. Featuring a phenol group for hydrogen bonding or etherification, a fluorine atom for metabolic modulation, and a methylsulfinyl (sulfoxide) group that introduces a chiral center and unique electronic properties, this compound is increasingly targeted for advanced kinase inhibitors and agrochemical scaffolds.

This whitepaper provides a comprehensive analysis of the commercial landscape, pricing availability, and the rigorous analytical protocols required to validate and handle this specific chemical entity.

Commercial Supplier Landscape & Sourcing Strategy

Because 4-Fluoro-3-(methylsulfinyl)phenol is a relatively novel and highly specialized building block (first registered in recent years [2]), it is not typically found in bulk catalog inventories. Instead, it is synthesized on demand or stocked in highly limited R&D quantities by specialized chemical vendors and custom synthesis organizations (CROs).

Supplier Ecosystem

According to aggregated chemical databases such as Guidechem and Chemsrc, the supply chain for CAS 2734777-83-2 relies heavily on specialized reagent providers[1, 2]. Vendors such as Leyan and boutique custom synthesis labs often list this compound as an "Inquire Only" item, meaning production is scaled based on client demand rather than continuous manufacturing [3].

Price Availability & Market Benchmarks

Due to the custom nature of this compound, real-time pricing fluctuates based on raw material availability (e.g., fluorinated starting materials) and the complexity of the oxidation step required to selectively yield the sulfoxide without over-oxidizing to the sulfone.

The table below summarizes the estimated market pricing based on historical data for structurally analogous compounds (such as 3-fluoro-4-(methylsulfonyl)phenol) and standard custom synthesis rates [3].

QuantityEstimated Price Range (USD)Target PurityTypical Lead TimeSourcing Model
100 mg $150 – $250>95% (NMR)1–2 WeeksCatalog / Small Batch
1 g $600 – $900>97% (HPLC)2–4 WeeksCustom Synthesis
10 g $3,500 – $5,000>98% (HPLC)4–6 WeeksScale-up Campaign
100 g+ Custom Quote>98% (HPLC)8+ WeeksProcess R&D

Note: Prices are indicative benchmarks for R&D budgeting. Exact quotes require direct supplier engagement and may vary based on requested enantiomeric excess (ee) if a specific chiral sulfoxide is required.

Orthogonal Reactivity & Synthetic Utility

The value of 4-Fluoro-3-(methylsulfinyl)phenol lies in its three orthogonal reactive sites. Understanding the causality of its reactivity dictates how researchers deploy it in synthesis.

  • The Phenol Handle: Acts as a strong nucleophile under basic conditions, ideal for Williamson ether syntheses or Buchwald-Hartwig cross-couplings.

  • The Sulfinyl Handle: The sulfoxide is not just a polar group; it can participate in Pummerer rearrangements when treated with acetic anhydride, allowing for functionalization of the adjacent methyl group.

  • The Fluoroarene Core: Modulates the pKa of the phenol and can, under forcing conditions, participate in Nucleophilic Aromatic Substitution (SNAr) if the sulfoxide acts as a sufficiently strong electron-withdrawing group.

Reactivity Core 4-Fluoro-3-(methylsulfinyl)phenol Rxn1 O-Alkylation (Phenol Handle) Core->Rxn1 Base, R-X Rxn2 Pummerer Reaction (Sulfoxide Handle) Core->Rxn2 Ac2O, Heat Rxn3 SNAr / Cross-Coupling (Fluoro/Aryl Handle) Core->Rxn3 Pd-cat or Nucleophile Prod1 Ether Derivatives Rxn1->Prod1 Prod2 Alpha-Substituted Sulfides Rxn2->Prod2 Prod3 Biaryl Scaffolds Rxn3->Prod3

Fig 1: Orthogonal reactivity pathways of the fluorinated sulfinyl phenol scaffold.

Quality Control & Analytical Validation Protocol

Sulfoxides are prone to disproportionation or over-oxidation to sulfones (e.g., forming 4-fluoro-3-(methylsulfonyl)phenol) during transit or prolonged storage. Therefore, a self-validating analytical protocol is mandatory upon receipt.

The following protocol is designed not just to execute steps, but to logically confirm the integrity of the molecule through overlapping analytical techniques.

Step-by-Step Validation Methodology

Step 1: Visual and Gravimetric Inspection

  • Action: Inspect the compound in a low-humidity environment (glovebox or dry box).

  • Causality: Sulfoxides are inherently hygroscopic. Clumping or a transition from a free-flowing powder to a sticky resin indicates moisture ingress.

  • Self-Validation: Weigh the sample. A mass significantly higher than the vendor's stated amount suggests water absorption.

Step 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Action: Prepare a 1 mg/mL solution in LC-MS grade Methanol. Run using Electrospray Ionization in positive mode (ESI+).

  • Causality: The highly polar sulfoxide oxygen readily accepts a proton. We specifically choose ESI+ over ESI- (which might seem intuitive for a phenol) because the sulfinyl group dominates the ionization profile, yielding a robust signal.

  • Self-Validation: The presence of a dominant peak at m/z 175.0 [M+H]+ confirms the molecular weight (174.19). A secondary peak at m/z 191.0 would indicate contamination by the over-oxidized sulfone derivative.

Step 3: Multinuclear NMR Spectroscopy (1H and 19F)

  • Action: Dissolve 10 mg of the sample in DMSO-d6. Acquire 1H and 19F spectra.

  • Causality: 1H NMR alone can be ambiguous for multi-substituted benzenes due to overlapping multiplets. 19F NMR provides a distinct, uncluttered chemical shift and allows for the calculation of J-coupling constants between the fluorine and adjacent aromatic protons, definitively proving the regiochemistry (the relative positions of the F, OH, and SOCH3 groups).

  • Self-Validation: The integration of the methyl singlet (~2.7 ppm in 1H NMR) must integrate exactly to 3 protons relative to the single aromatic proton adjacent to the fluorine. The absence of a downfield shift in the methyl peak confirms the sulfoxide has not oxidized to a sulfone.

QC_Workflow Start Receive CAS 2734777-83-2 Visual Visual Inspection (Check for hygroscopy) Start->Visual LCMS LC-MS (ESI+) Target: [M+H]+ 175.0 Visual->LCMS Aliquot 1 mg NMR 19F & 1H NMR Verify Regiochemistry LCMS->NMR Mass confirmed Decision Purity > 95% & No Sulfone? NMR->Decision Data analysis Accept Approve for Synthesis Decision->Accept Yes Reject Recrystallize / Reject Decision->Reject No (m/z 191 detected)

Fig 2: Self-validating quality control workflow for 4-Fluoro-3-(methylsulfinyl)phenol.

Handling, Storage, and Stability

To maintain the scientific integrity of 4-Fluoro-3-(methylsulfinyl)phenol, researchers must establish a strict handling workflow. The causality behind these storage requirements stems directly from the compound's susceptibility to ambient moisture (affecting precise stoichiometric calculations) and slow atmospheric oxidation.

Best Practices Protocol:

  • Inert Transfer: Always open the vendor vial inside an argon or nitrogen-filled glovebox.

  • Aliquotting: Divide the bulk material into single-use amber glass vials. Why amber glass? Prolonged exposure to UV light can induce radical-mediated reactions at the sulfoxide center.

  • Desiccation: Store the sealed vials in a secondary container filled with indicating silica gel (e.g., CoCl2-doped silica). Self-validation: If the silica turns from blue to pink, the environmental seal has failed, and the reagent must be re-dried under high vacuum before use.

  • Temperature Control: Store at -20°C to arrest any potential thermal disproportionation pathways.

References

  • Chemsrc. "CAS号查询: 4-Fluoro-3-(methylsulfinyl)phenol." Chemsrc Database. Available at:[Link]

Exploratory

The Sulfur Switch: Navigating 4-Fluoro-3-(methylsulfinyl)phenol vs. Methylsulfonyl Analogs

Executive Summary: The Sulfur Oxidation State as a Design Lever In medicinal chemistry, the transition from a thioether to a sulfoxide (sulfinyl) and finally to a sulfone (sulfonyl) is not merely an oxidation exercise—it...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Sulfur Oxidation State as a Design Lever

In medicinal chemistry, the transition from a thioether to a sulfoxide (sulfinyl) and finally to a sulfone (sulfonyl) is not merely an oxidation exercise—it is a strategic toggle that drastically alters the physicochemical profile, metabolic fate, and binding kinetics of a lead compound.

This guide focuses on the specific scaffold 4-Fluoro-3-(methylsulfinyl)phenol (Compound A) and its oxidized analog 4-Fluoro-3-(methylsulfonyl)phenol (Compound B) . These motifs are critical pharmacophores often found in COX-2 inhibitors, kinase inhibitors (e.g., B-Raf targeting), and allosteric modulators where the acidity of the phenol and the geometry of the sulfur substituent dictate potency.

The Core Divergence
FeatureSulfoxide (Compound A) Sulfone (Compound B)
Formula


Geometry Pyramidal (sp³-like, chiral)Tetrahedral (distorted, achiral)
Chirality Chiral Center (Enantiomers exist)Achiral
Electronic Effect Moderate EWG (

)
Strong EWG (

)
Metabolic Fate Liability: Redox cycling (Sulfide

Sulfone)
Stable: Metabolic "Dead End"
Solubility High (Dipolar, H-bond acceptor/donor)Moderate (Lipophilic, H-bond acceptor only)

Physicochemical Profiling & Electronic Tuning

The choice between sulfinyl and sulfonyl analogs fundamentally changes the electronic environment of the phenol ring. This is quantifiable using Hammett Substituent Constants.[1][2]

Impact on Phenolic Acidity (pKa)

The sulfur moiety is in the meta position relative to the hydroxyl group. Both groups are electron-withdrawing groups (EWG), which stabilize the phenoxide anion, lowering the pKa relative to unsubstituted phenol (pKa ~10).

  • Sulfoxide Effect: With a

    
     of ~0.52, the sulfoxide lowers the pKa significantly but maintains some electron density on the ring.
    
  • Sulfone Effect: With a

    
     of ~0.60, the sulfone is a stronger EWG.
    
  • Result: The Methylsulfonyl analog is more acidic .

    • Implication: At physiological pH (7.4), a higher fraction of the sulfone analog may exist as the phenoxide anion compared to the sulfoxide. This alters protein binding (ionic vs. H-bond interactions) and membrane permeability.

Structural Geometry & Chirality
  • The Chiral Liability: 4-Fluoro-3-(methylsulfinyl)phenol possesses a chiral sulfur atom.

    • Risk:[3][4] Enantiomers (

      
       and 
      
      
      
      ) often exhibit distinct pharmacokinetic (PK) profiles and binding affinities. Developing a sulfoxide drug often requires chiral separation and stereoselective synthesis to avoid "racemic switch" regulatory hurdles.
  • The Achiral Stability: The sulfone is achiral. It removes the complexity of stereoisomerism, simplifying CMC (Chemistry, Manufacturing, and Controls) packages.

Synthetic Pathways & Protocols

The synthesis of these analogs relies on the controlled oxidation of the precursor 4-Fluoro-3-(methylthio)phenol . The challenge is selectivity : stopping at the sulfoxide without over-oxidizing to the sulfone.

Reaction Pathway Diagram

SynthesisPath Sulfide 4-Fluoro-3-(methylthio)phenol (Precursor) Sulfoxide 4-Fluoro-3-(methylsulfinyl)phenol (Chiral Target) Sulfide->Sulfoxide Protocol A: NaIO4 (1.0 eq) 0°C, MeOH/H2O Sulfone 4-Fluoro-3-(methylsulfonyl)phenol (Stable Target) Sulfide->Sulfone Protocol B: mCPBA (>2.5 eq) or Oxone Sulfoxide->Sulfone Over-oxidation (Risk)

Figure 1: Selective oxidation pathways. Protocol A targets the sulfoxide; Protocol B drives the reaction to the sulfone.

Protocol A: Selective Synthesis of 4-Fluoro-3-(methylsulfinyl)phenol

Target: Sulfoxide (Avoids Sulfone formation)

Mechanism: Sodium periodate (


) is a mild oxidant that kinetically favors the formation of sulfoxides and reacts very slowly with sulfoxides to form sulfones.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 4-fluoro-3-(methylthio)phenol in 50 mL of Methanol (MeOH).

  • Oxidant Prep: Dissolve 11 mmol (1.1 eq) of

    
     in 20 mL of water.
    
  • Addition: Cool the phenolic solution to 0°C. Add the aqueous

    
     dropwise over 30 minutes. Note: Exotherm control is critical to prevent over-oxidation.
    
  • Incubation: Stir at 0°C for 4 hours, then allow to warm to Room Temperature (RT) for 12 hours.

  • Quench: Filter off the precipitated sodium iodate (

    
    ).
    
  • Extraction: Remove MeOH under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3 x 30 mL).

  • Purification: The crude product is often a racemate. If enantiopurity is required, perform Chiral HPLC or use a chiral oxidation catalyst (e.g., Kagan’s reagent).

Protocol B: Exhaustive Synthesis of 4-Fluoro-3-(methylsulfonyl)phenol

Target: Sulfone

Mechanism:


-Chloroperbenzoic acid (mCPBA) is a strong electrophilic oxidant. Using excess ensures complete conversion.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of precursor in 100 mL of DCM.

  • Addition: Add 25 mmol (2.5 eq) of mCPBA portion-wise at RT.

  • Monitoring: Stir for 4 hours. Monitor via TLC/LC-MS. The intermediate sulfoxide will appear and then disappear.

  • Workup (Critical): Wash with aqueous

    
     (to quench excess peroxide) followed by saturated 
    
    
    
    (to remove
    
    
    -chlorobenzoic acid byproduct).
  • Isolation: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from EtOH/Hexane.
    

Metabolic Stability & Biological Fate[5]

The most distinct difference between these analogs is their metabolic liability.

The Redox Cycling Loop (Sulfoxide)

The sulfoxide moiety is not a metabolic endpoint. It is a "soft spot" subject to:

  • Oxidation: CYP450 (mainly CYP3A4) and FMO (Flavin-containing monooxygenase) convert it to the Sulfone .

  • Reduction: Methionine Sulfoxide Reductase (Msr) or gut microbiota can reduce it back to the Sulfide (thioether).

This "Redox Cycling" can lead to unpredictable pharmacokinetics (PK) and varying half-lives (


).
The Metabolic Brick (Sulfone)

The sulfone is generally metabolically inert regarding the sulfur atom. It is the terminal oxidation state. It is excreted unchanged or undergoes Phase II conjugation (Glucuronidation) at the phenol hydroxyl group.

Pathway Visualization

Metabolism Drug_S Sulfide Analog (Active/Prodrug?) Drug_SO Sulfoxide (Compound A) (Intermediate/Active) Drug_S->Drug_SO FMO / CYP450 (Bioactivation) Drug_SO->Drug_S Msr Reductase (Microbiota) Drug_SO2 Sulfone (Compound B) (Terminal Metabolite) Drug_SO->Drug_SO2 CYP3A4 (Oxidation) Glucuronide O-Glucuronide Conjugate (Excretion) Drug_SO2->Glucuronide UGT (Phase II) (Clearance)

Figure 2: Metabolic fate.[5] Note the reversible loop between Sulfide and Sulfoxide, contrasted with the irreversible path to the Sulfone.

Strategic Selection Guide

When should you choose the Sulfoxide (A) vs. the Sulfone (B)?

Design GoalRecommended AnalogRationale
Maximize Solubility Sulfoxide The S=O bond is highly polarized (dipolar), improving aqueous solubility significantly over the sulfone.
Metabolic Stability Sulfone Avoids the FMO/Reductase redox loop; provides linear PK.
Potency (H-Bonding) Context Dependent Sulfoxides can accept and donate (weakly) H-bonds and are chiral (fit specific pockets). Sulfones are strong acceptors only.
Simplification Sulfone Eliminates chirality issues (racemic switch, enantiomer separation).
CNS Penetration Sulfone While both are polar, sulfones often have better passive permeability profiles due to lack of chiral transporter recognition issues.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Carrupt, P. A., et al. (2013). Chiral sulfoxides in drug discovery: From synthesis to clinical applications. Journal of Medicinal Chemistry. (Contextual grounding on chiral sulfoxide liabilities).
  • Bae, I., et al. (2011). Optimization of sulfonyl-containing compounds for metabolic stability. Bioorganic & Medicinal Chemistry Letters.
  • Organic Chemistry Portal. (2024). Oxidation of Sulfides to Sulfoxides and Sulfones: Reagents and Protocols. Link

  • PubChem. (2024). Compound Summary: 4-Fluoro-3-(methylthio)phenol. Link

Sources

Foundational

Thermodynamic Stability &amp; Physicochemical Profiling of Fluorinated Methylsulfinyl Phenols

Executive Summary The integration of fluorinated methylsulfinyl phenols into small molecule drug candidates represents a sophisticated strategy to modulate lipophilicity ( ), acidity ( ), and metabolic stability. This mo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of fluorinated methylsulfinyl phenols into small molecule drug candidates represents a sophisticated strategy to modulate lipophilicity (


), acidity (

), and metabolic stability. This moiety combines the hydrogen-bond donating capacity of the phenol, the dipolar, hydrogen-bond accepting nature of the sulfoxide (

), and the metabolic blocking/electronic modulation of fluorine.

This guide provides a rigorous analysis of the thermodynamic stability of this scaffold. It addresses the critical balance between the inductive electron-withdrawal of the fluorine atom and the chiral stability of the sulfinyl group, providing actionable protocols for assessing developability in early-stage discovery.

Molecular Architecture & Electronic Effects

The thermodynamic stability of fluorinated methylsulfinyl phenols is governed by the interplay between the aromatic ring, the fluorine substituent, and the sulfinyl group.

The Push-Pull Electronic System

The sulfinyl group (


) acts as a meta-directing electron-withdrawing group (EWG) via induction (

) and resonance (

), although it can act as a weak donor in certain excited states. When coupled with an ortho- or para- fluorine, the acidity of the phenolic hydroxyl is significantly enhanced.
  • Inductive Effect (-I): Fluorine exerts a strong inductive pull, lowering the electron density on the phenolic oxygen. This stabilizes the phenoxide anion, lowering the

    
    .
    
  • Resonance Effect (+R): While fluorine has a weak resonance donation, the sulfinyl group's ability to stabilize negative charge (via d-orbital participation or hyperconjugation) further acidifies the phenol.

Table 1: Comparative Acidity (pKa) and Electronic Parameters

The following table synthesizes data to illustrate the impact of fluorination on phenolic acidity, a proxy for thermodynamic stability of the conjugate base.

Compound ClassSubstituent PositionApprox. pKa (

)
Electronic Impact (

)
Thermodynamic Implication
Phenol (Ref) -9.990.00Baseline stability.
2-Fluorophenol Ortho8.70+0.06H-bond stabilization (F...HO).
3-Fluorophenol Meta9.30+0.34Pure inductive withdrawal.
4-Fluorophenol Para9.90+0.06Inductive/Resonance competition.
4-(Methylsulfinyl)phenol Para~8.20+0.49Significant acidification.
2-Fluoro-4-(methylsulfinyl)phenol Ortho/Para~7.50 Cumulative High anionic stability; metabolic blockade.

Data extrapolated from standard Hammett constants and spectrophotometric studies [1, 2].

Thermodynamic Stability Profile

Configurational Stability (Chirality)

The sulfur atom in the methylsulfinyl group is a chiral center. A critical risk in development is thermal racemization , which occurs via a pyramidal inversion mechanism.

  • Inversion Barrier: For aryl methyl sulfoxides, the barrier to inversion (

    
    ) is typically 36–42 kcal/mol  at 200°C [3].
    
  • Impact of Fluorine: The presence of electron-withdrawing groups (like fluorine) on the aromatic ring slightly increases the barrier to inversion by destabilizing the planar transition state, thereby enhancing configurational stability at physiological temperatures.

  • Conclusion: These compounds are configurationally stable at ambient and physiological temperatures (

    
     years at 25°C).
    
Redox Thermodynamics: The Sulfoxide Sink

Thermodynamically, the sulfoxide is an intermediate oxidation state. It occupies a local minimum but is susceptible to:

  • Oxidation to Sulfone (

    
    ):  This is the thermodynamic "sink." The formation of the sulfone is highly exothermic and irreversible under biological conditions.
    
  • Reduction to Sulfide (

    
    ):  This is a reversible metabolic pathway (via MsrA/MsrB enzymes), but thermodynamically less favored in an oxidative environment [4].
    
Chemical Decomposition: The Pummerer Rearrangement

Under acidic, acylating conditions (e.g., during synthesis or formulation with anhydrides), methylsulfinyl phenols can undergo the Pummerer rearrangement .

  • Mechanism: Acylation of the sulfoxide oxygen

    
     formation of thionium ion 
    
    
    
    migration of acetate/nucleophile to the
    
    
    -carbon.
  • Risk: Fluorination on the ring generally decreases the basicity of the sulfinyl oxygen, offering partial protection against this pathway compared to non-fluorinated analogs.

Visualizing the Stability Landscape

The following diagram illustrates the metabolic and chemical stability pathways for a generic fluorinated methylsulfinyl phenol.

StabilityPathways Sulfide Sulfide (Reduced) (Metabolic Precursor) Sulfoxide Methylsulfinyl Phenol (Target Scaffold) (Chiral Center) Sulfide->Sulfoxide FMO / CYP450 (Oxidation) Sulfoxide->Sulfide MsrA / MsrB (Reductase) Sulfone Sulfone (Oxidized) (Thermodynamic Sink) Sulfoxide->Sulfone CYP450 / ROS (Irreversible) Pummerer Pummerer Product (Chemical Degradant) Sulfoxide->Pummerer Acylating Agents (Acidic/Heat) Racemate Racemate (Thermal Inversion) Sulfoxide->Racemate >200°C (Pyramidal Inversion)

Figure 1: Redox and decomposition pathways.[1][2][3][4] The Sulfoxide -> Sulfone path is the primary thermodynamic instability risk in oxidative environments.

Experimental Assessment Protocols

To validate the stability of these compounds, the following self-validating protocols are recommended.

Protocol A: Determination of pKa (Spectrophotometric Titration)

Why: To determine the precise electronic influence of the F/SO combination on the phenol.

  • Preparation: Prepare a

    
     stock solution of the analyte in acetonitrile/water (1:9).
    
  • Titration: Titrate with

    
     KOH/HCl to adjust pH from 2.0 to 12.0.
    
  • Detection: Record UV-Vis spectra (200–500 nm) at 0.2 pH unit intervals.

  • Analysis: Identify the isosbestic point. Plot Absorbance vs. pH at

    
     of the phenoxide anion.
    
  • Calculation: Fit data to the Henderson-Hasselbalch equation.

    • Validation: Use 4-fluorophenol (

      
      ) as a control standard [1].
      
Protocol B: Oxidative Stress Testing (Forced Degradation)

Why: To assess the barrier to sulfone formation (the primary thermodynamic sink).

  • System: Incubate compound (

    
    ) in phosphate buffer (pH 7.4).
    
  • Stressor: Add Hydrogen Peroxide (

    
    ) to a final concentration of 3%.
    
  • Sampling: Aliquot at

    
     hours. Quench with Sodium Metabisulfite.
    
  • Analysis: UHPLC-MS/MS. Monitor the

    
     peak (Sulfone).
    
    • Acceptance Criteria:

      
       conversion to sulfone at 4 hours indicates acceptable oxidative stability for lead optimization.
      

Stability Testing Workflow

This workflow outlines the decision tree for advancing a fluorinated methylsulfinyl phenol lead.

Workflow Start Candidate Synthesis ChiralCheck Chiral HPLC (Enantiomeric Excess >99%) Start->ChiralCheck ThermalTest Thermal Stress (100°C, 24h, Inert) ChiralCheck->ThermalTest Racemization Check Racemization? ThermalTest->Racemization OxidativeTest Oxidative Stress (3% H2O2) Racemization->OxidativeTest No (<1% loss) Redesign Redesign: Modify F-position Racemization->Redesign Yes (>1% loss) SulfoneCheck Sulfone > 5%? OxidativeTest->SulfoneCheck Advance Advance to ADME SulfoneCheck->Advance No SulfoneCheck->Redesign Yes

Figure 2: Step-wise stability assessment workflow for sulfinyl-phenol candidates.

References

  • Liptak, M. D., et al. (2002).[5] "Absolute pKa Determinations for Substituted Phenols." Journal of the American Chemical Society.

  • Aktaş, A. H. (2006). "Spectrometric Determination of pKa Values for some Phenolic Compounds in Acetonitrile – Water Mixture." Acta Chimica Slovenica.

  • Tsuchihashi, G., et al. (1976). "Thermal Racemization of Chiral Sulfoxides." Bulletin of the Chemical Society of Japan.

  • Moskovitz, J., et al. (2002). "Methionine sulfoxide reductase (MsrA) is a regulator of antioxidant defense and lifespan in mammals." Proceedings of the National Academy of Sciences.

  • Korang, J., et al. (2014). "Determination of Sulfoxide bond dissociation enthalpies." Journal of Physical Organic Chemistry.

Sources

Exploratory

An In-depth Technical Guide to the Acidity and pKa Determination of 4-Fluoro-3-(methylsulfinyl)phenol

Abstract This technical guide provides a comprehensive analysis of the acidity and pKa of 4-Fluoro-3-(methylsulfinyl)phenol, a molecule of interest in medicinal chemistry and drug development. In the absence of a directl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the acidity and pKa of 4-Fluoro-3-(methylsulfinyl)phenol, a molecule of interest in medicinal chemistry and drug development. In the absence of a directly reported experimental pKa value, this document synthesizes foundational principles of physical organic chemistry to predict its acidic character. Furthermore, it offers detailed, field-proven experimental and computational protocols for the precise determination of its pKa. This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical framework and practical methodologies necessary for characterizing novel phenolic compounds.

Introduction: The Critical Role of pKa in Drug Development

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. For a molecule like 4-Fluoro-3-(methylsulfinyl)phenol, its pKa value will dictate its degree of ionization at physiological pH, which in turn affects its solubility, membrane permeability, protein binding, and ultimately, its biological activity and disposition. An accurate understanding and determination of pKa are therefore indispensable in the rational design and development of new therapeutic agents.

Phenols are weakly acidic compounds, and their acidity is modulated by the electronic effects of substituents on the aromatic ring.[1][2] Electron-withdrawing groups generally increase the acidity of phenols by stabilizing the corresponding phenoxide anion, while electron-donating groups have the opposite effect.[2][3] The subject of this guide, 4-Fluoro-3-(methylsulfinyl)phenol, presents an interesting case study due to the presence of two electronically distinct substituents: a halogen (fluoro) and a sulfinyl group.

Theoretical Framework: Predicting the Acidity of 4-Fluoro-3-(methylsulfinyl)phenol

The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. Substituents that delocalize the negative charge on the phenoxide ion increase acidity (lower pKa), whereas substituents that concentrate the charge decrease acidity (higher pKa).[1] Let us analyze the electronic contributions of the fluoro and methylsulfinyl substituents in 4-Fluoro-3-(methylsulfinyl)phenol.

Electronic Effects of the Fluoro Substituent

The fluorine atom, located at the para position relative to the hydroxyl group, exerts two opposing electronic effects:

  • Inductive Effect (-I): Fluorine is the most electronegative element, and it withdraws electron density through the sigma bond network.[4][5] This inductive effect is strong and tends to stabilize the phenoxide anion, thereby increasing acidity.

  • Resonance Effect (+R): Fluorine has lone pairs of electrons that can be donated to the aromatic ring through resonance. This effect increases electron density in the ring, particularly at the ortho and para positions, which would destabilize the phenoxide anion and decrease acidity.

In the case of halogens, the inductive effect generally outweighs the resonance effect in influencing the acidity of phenols.[5] However, for fluorine, the +R effect is more significant than for other halogens, which can lead to complex and sometimes counterintuitive effects on acidity.[6]

Electronic Effects of the Methylsulfinyl Substituent

The methylsulfinyl group (-SOCH₃), positioned meta to the hydroxyl group, is a polar, electron-withdrawing group.[7] Its primary influence on the acidity of the phenol will be through its inductive effect (-I).[8] Being in the meta position, its ability to participate in resonance with the phenoxide oxygen is limited. The electron-withdrawing nature of the sulfinyl group is expected to stabilize the phenoxide anion and thus increase the acidity of the phenol.[7]

Combined Effects and Predicted Acidity

Considering the individual contributions:

  • The 4-fluoro substituent will have a net electron-withdrawing effect, albeit moderated by its +R effect, which should increase the acidity compared to phenol (pKa ≈ 10).[3] For comparison, the pKa of 4-fluorophenol is approximately 9.89.[9][10]

  • The 3-methylsulfinyl group will exert an electron-withdrawing inductive effect, further stabilizing the phenoxide ion and increasing acidity.

Therefore, it is predicted that 4-Fluoro-3-(methylsulfinyl)phenol will be a stronger acid than phenol and likely more acidic than 4-fluorophenol , resulting in a pKa value lower than 9.89. The precise value, however, can only be determined through experimental measurement or high-level computational modeling.

Experimental Determination of pKa: A Step-by-Step Protocol

Potentiometric titration is a robust and widely used method for the determination of pKa values.[11][12][13] This technique involves the gradual addition of a titrant (a strong base in the case of an acidic analyte) to a solution of the compound of interest, while monitoring the pH.

Materials and Instrumentation
  • 4-Fluoro-3-(methylsulfinyl)phenol

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Potassium Chloride (KCl) for maintaining constant ionic strength

  • High-purity water (Milli-Q or equivalent)

  • Calibrated pH meter with a combination glass electrode

  • Automatic titrator or a precision burette

  • Magnetic stirrer and stir bar

  • Inert gas (Nitrogen or Argon) supply

Detailed Experimental Workflow

The following diagram illustrates the key steps in the potentiometric titration workflow for pKa determination.

experimental_workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve 4-Fluoro-3-(methylsulfinyl)phenol in a suitable solvent (e.g., water/co-solvent) B Add KCl to maintain constant ionic strength (e.g., 0.15 M) A->B C Adjust initial pH to ~2 with 0.1 M HCl B->C D Purge with inert gas to remove dissolved CO2 C->D E Titrate with standardized 0.1 M NaOH solution D->E Begin Titration F Record pH after each increment of titrant addition E->F G Continue titration past the equivalence point F->G H Plot pH vs. Volume of NaOH added G->H Analyze Data I Determine the equivalence point (inflection point of the curve) H->I J Calculate the half-equivalence point I->J K pKa = pH at the half-equivalence point J->K

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol
  • Instrument Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[11]

  • Sample Preparation:

    • Accurately weigh a sample of 4-Fluoro-3-(methylsulfinyl)phenol to prepare a solution of known concentration (e.g., 1 mM).[11] Due to potential limited aqueous solubility, a co-solvent such as methanol or DMSO may be required. If a co-solvent is used, the apparent pKa (pKa*) will be determined, which can be extrapolated to aqueous pKa.

    • Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[11]

    • Acidify the solution to a pH of approximately 2 with 0.1 M HCl to ensure the phenol is fully protonated at the start of the titration.

    • Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved carbon dioxide, which can interfere with the titration of a weak acid.[11]

  • Titration:

    • Immerse the calibrated pH electrode in the sample solution and begin stirring.

    • Add the standardized 0.1 M NaOH solution in small, precise increments.

    • After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

    • Continue the titration until the pH has leveled off in the basic region, well past the expected equivalence point.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • The equivalence point is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.[14][15]

    • The volume of NaOH at the half-equivalence point is exactly half the volume required to reach the equivalence point.

    • The pKa is equal to the pH of the solution at the half-equivalence point.[11]

Computational pKa Prediction: An In Silico Approach

In addition to experimental methods, computational chemistry provides a powerful tool for predicting pKa values.[16] Density Functional Theory (DFT) has emerged as a reliable method for this purpose.[16][17]

Theoretical Basis

The pKa can be calculated from the Gibbs free energy change (ΔG) of the deprotonation reaction in solution. This is often done using a thermodynamic cycle, as illustrated below.

thermocycle HA_gas HA(gas) A_minus_gas A⁻(gas) HA_gas->A_minus_gas A_minus_aq A⁻(aq) A_minus_gas->A_minus_aq ΔGsolv(A⁻) H_plus_gas H⁺(gas) H_plus_aq H⁺(aq) H_plus_gas->H_plus_aq ΔGsolv(H⁺) HA_aq HA(aq) HA_aq->HA_gas -ΔGsolv(HA) HA_aq->A_minus_aq

Caption: Thermodynamic cycle for pKa calculation.

The pKa is then calculated using the equation:

pKa = ΔG(aq) / (2.303 * RT)

where R is the gas constant and T is the temperature in Kelvin.

Computational Workflow
  • Geometry Optimization: The 3D structures of both the protonated (phenol) and deprotonated (phenoxide) forms of 4-Fluoro-3-(methylsulfinyl)phenol are optimized in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[17][18]

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm they are true energy minima and to obtain thermal corrections to the Gibbs free energy.

  • Solvation Energy Calculation: The effect of the solvent (water) is incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).[16][18] This step is crucial for obtaining accurate pKa values.

  • pKa Calculation: The Gibbs free energies in the gas phase and the solvation free energies are used to calculate the ΔG of the deprotonation reaction in solution. This, along with the known experimental value for the solvation free energy of a proton, allows for the calculation of the pKa. For improved accuracy, linear regression models based on a set of known phenols can be employed.[17][18]

Recommended Computational Models

Several studies have demonstrated the successful application of DFT for pKa prediction of phenols. A combination of the M06-2X or CAM-B3LYP functional with a triple-zeta basis set like 6-311++G(d,p) and the SMD or PCM solvation model often yields accurate results with mean absolute errors of less than 0.5 pKa units.[16][18]

Data Summary and Expected Values

While no experimental pKa for 4-Fluoro-3-(methylsulfinyl)phenol has been reported, we can tabulate the pKa values of related compounds to provide context for our predictions.

CompoundpKaRationale for Inclusion
Phenol~10.00Parent compound for reference.[3]
4-Fluorophenol9.89Demonstrates the effect of a para-fluoro substituent.[9]
4-Fluoro-3-methylphenol~10.2Shows the effect of an electron-donating methyl group.[19]
4-Fluoro-3-(methylsulfinyl)phenol < 9.89 (Predicted) The combined electron-withdrawing effects of the fluoro and methylsulfinyl groups are expected to increase acidity.
4-Fluoro-3-(methylsulfonyl)phenolNot reportedThe sulfonyl group is more electron-withdrawing than the sulfinyl group, and this compound would be expected to be even more acidic.[7][20]

Conclusion

The acidity of 4-Fluoro-3-(methylsulfinyl)phenol is a critical parameter for its potential development as a pharmaceutical agent. Based on a theoretical analysis of the electronic effects of its substituents, it is predicted to be a stronger acid than phenol, with a pKa value likely below 9.89. This guide has provided detailed, actionable protocols for both the experimental determination of this value via potentiometric titration and its prediction using computational DFT methods. The application of these methodologies will enable researchers to obtain a precise and accurate pKa value, which is essential for understanding the molecule's behavior in biological systems and for its progression through the drug development pipeline.

References

  • CUTM Courseware. (n.d.). Acidity of Substituted Phenols. Retrieved from [Link]

  • Filo. (2023, November 3). Explain the trends in the acidity of phenol and the monofluoro derivative. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, December 22). 2.2: Acidity of Phenols. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and. Retrieved from [Link]

  • Nguyen, T. L. H., et al. (2022). THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. The University of Danang - Journal of Science and Technology, 20(6.1), 50-55.
  • Sirois, S., et al. (2011). Predicting pKa Values of Substituted Phenols from Atomic Charges: Comparison of Different Quantum Mechanical Methods and Charge Distribution Schemes.
  • Pharmaguideline. (n.d.). Acidity of Phenols, Effect of Substituents on Acidity. Retrieved from [Link]

  • Molecules. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(23), 8590.
  • Journal of Computational Chemistry. (2023). Calculating the Aqueous pK a of Phenols: Predictions for Antioxidants and Cannabinoids.
  • MDPI. (2022, December 6). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Vaia. (n.d.). Why is ortho fluoro phenol a weaker acid than ortho chlorophenol? Retrieved from [Link]

  • NEET coaching. (n.d.). Which of the phenol derivative is most acidic? Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • Quora. (2015, November 25). Why is p-fluorophenol more acidic than phenol? Retrieved from [Link]

  • ResearchGate. (n.d.). Electronic Effects of the Sulfinyl and Sulfonyl Groups. Retrieved from [Link]

  • Brainly.in. (2021, February 6). what is electronic effect exerted by ocH3,cl on acidic strength of phenol. Retrieved from [Link]

  • SciSpace. (n.d.). using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

  • ResearchGate. (2020, April 13). using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

  • PubMed. (2000, October 30). Unusual electronic effects of electron-withdrawing sulfonamide groups in optically and magnetically active self-assembled noncovalent heterodimetallic d-f podates. Retrieved from [Link]

  • ResearchGate. (n.d.). Electronic structure of dimethyl sulfoxide homologues. Retrieved from [Link]

  • Manufacturing Chemists. (n.d.). Manufacturing Insights: The Synthesis of 4-Fluoro-3-(trifluoromethyl)phenol. Retrieved from [Link]

  • J. Phys. Org. Chem. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Journal of Physical Organic Chemistry, 32.
  • MDPI. (2025, January 7). Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. Retrieved from [Link]

  • Organic Syntheses. (n.d.). fluoromethyl phenyl sulfone. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (n.d.). Elimination–addition. Part XI. Electronic effects upon the reactivity of aryl vinyl sulphones towards amines. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-3-methylphenol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorophenol. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 4-Fluoro-3-(methylsulfinyl)phenol

Executive Summary This guide details the synthesis of 4-Fluoro-3-(methylsulfinyl)phenol starting from 4-fluorophenol . The synthesis of 3-substituted 4-fluorophenols presents a significant regiochemical challenge.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis of 4-Fluoro-3-(methylsulfinyl)phenol starting from 4-fluorophenol . The synthesis of 3-substituted 4-fluorophenols presents a significant regiochemical challenge. Standard Electrophilic Aromatic Substitution (EAS) methods (e.g., direct sulfonation) predominantly yield the 2-isomer (ortho to the hydroxyl group) due to the strong directing effect of the phenol oxygen.

To overcome this, this protocol utilizes Directed Ortho Metalation (DoM) coupled with a Steric Blocking Strategy . By employing a bulky Triisopropylsilyl (TIPS) protecting group, we sterically preclude lithiation at the C2 position, forcing deprotonation at the C3 position (ortho to the fluorine). This is followed by sulfenylation and controlled oxidation to yield the target sulfoxide.

Key Chemical Challenges & Solutions
ChallengeMechanistic CauseStrategic Solution
Regioselectivity Hydroxyl group directs electrophiles/bases to C2 (Ortho).Steric Blocking: Use bulky TIPS protection to shield C2.
Electronic Conflict Fluorine and Oxygen are competing directors.Acidity Control: Exploit the inductive acidity of the C3 proton (ortho to F) using s-BuLi.
Oxidation State Sulfides over-oxidize to sulfones (

) easily.
Stoichiometric Control: Use Sodium Periodate (

) for selective oxidation to sulfoxide (

).

Retrosynthetic Analysis & Pathway

The synthesis is broken down into four distinct stages. The critical step is the regioselective lithiation of the protected intermediate.

SynthesisRoute cluster_legend Mechanism Logic SM 4-Fluorophenol (Starting Material) Step1 Step 1: Protection (TIPS-Cl, Imidazole) SM->Step1 Int1 4-Fluoro-1-(TIPS-oxy)benzene (Sterically Blocked) Step1->Int1 Step2 Step 2: DoM & Quench (s-BuLi, -78°C; MeSSMe) Int1->Step2 Int2 Sulfide Intermediate (C3 Functionalized) Step2->Int2 Step3 Step 3: Deprotection (TBAF) Int2->Step3 Int3 4-Fluoro-3-(methylthio)phenol Step3->Int3 Step4 Step 4: Oxidation (NaIO4) Int3->Step4 Target TARGET: 4-Fluoro-3-(methylsulfinyl)phenol Step4->Target Logic1 TIPS blocks C2 position Logic1->Int1 Logic2 F directs Li to C3 Logic2->Step2

Caption: Logical flow of the synthesis. The TIPS group acts as a "regio-lock," forcing reaction at the C3 position.

Detailed Experimental Protocols

Step 1: Steric Protection (Silylation)

Objective: Mask the hydroxyl group with a bulky Triisopropylsilyl (TIPS) ether to prevent C2-lithiation.

  • Reagents: 4-Fluorophenol (1.0 equiv), TIPS-Cl (1.1 equiv), Imidazole (2.0 equiv), DCM (Anhydrous).

  • Protocol:

    • Charge a flame-dried RBF with 4-fluorophenol (11.2 g, 100 mmol) and Imidazole (13.6 g, 200 mmol).

    • Add anhydrous Dichloromethane (DCM, 200 mL) under

      
       atmosphere.
      
    • Cool to 0°C. Add TIPS-Cl (21.2 g, 110 mmol) dropwise over 15 minutes.

    • Warm to room temperature and stir for 4 hours.

    • QC Check: TLC (Hexane/EtOAc 9:1) should show complete disappearance of phenol (

      
      ) and appearance of product (
      
      
      
      ).
    • Workup: Wash with water (

      
      ) and brine. Dry over 
      
      
      
      . Concentrate in vacuo.
    • Yield: Expect >95% yield of a colorless oil. Use directly in the next step.

Step 2: Regioselective Directed Ortho Metalation (DoM)

Objective: Install the methylthio group at C3. Critical Mechanism: The TIPS group blocks the oxygen coordination site. The Fluorine atom at C4 inductively acidifies the C3 proton, directing the s-BuLi to that position.

  • Reagents: TIPS-protected phenol (1.0 equiv), s-BuLi (1.1 equiv, 1.4M in cyclohexane), Dimethyl Disulfide (MeSSMe, 1.2 equiv), Anhydrous THF.

  • Protocol:

    • Dissolve the TIPS-ether (26.8 g, 100 mmol) in anhydrous THF (300 mL) in a dry 3-neck flask.

    • Cool to -78°C (Dry ice/Acetone bath). Strict temperature control is vital to prevent benzyne formation via LiF elimination.

    • Add s-BuLi (78.5 mL, 110 mmol) dropwise via syringe pump over 30 minutes. Maintain internal temp < -70°C.

    • Stir at -78°C for 1 hour. The solution typically turns yellow/orange.

    • Add Dimethyl Disulfide (11.3 g, 120 mmol) neat, dropwise.

    • Allow the mixture to warm slowly to 0°C over 2 hours.

    • Quench: Add saturated

      
       solution (100 mL).
      
    • Workup: Extract with

      
      . Wash with brine. Dry and concentrate.
      
    • Purification: Flash chromatography (Hexanes) may be required to remove traces of impurities, though the crude is often clean enough for deprotection.

Step 3: Deprotection

Objective: Remove the TIPS group to restore the phenol.

  • Reagents: TBAF (1.1 equiv, 1M in THF).

  • Protocol:

    • Dissolve the crude sulfide intermediate in THF (100 mL).

    • Add TBAF solution (110 mL) at 0°C.

    • Stir at room temperature for 1 hour.

    • Workup: Acidify carefully with 1M HCl to pH 4. Extract with EtOAc.

    • Product: 4-Fluoro-3-(methylthio)phenol .

    • Data Validation:

      
       should show a singlet for 
      
      
      
      at
      
      
      .
Step 4: Selective Oxidation to Sulfoxide

Objective: Oxidize Sulfide (


) to Sulfoxide (

) without over-oxidation to Sulfone (

).
  • Reagents: Sodium Periodate (

    
    , 1.05 equiv), Methanol/Water (1:1).
    
  • Protocol:

    • Dissolve 4-Fluoro-3-(methylthio)phenol (15.8 g, 100 mmol) in MeOH (150 mL).

    • Add a solution of

      
       (22.5 g, 105 mmol) in water (150 mL) dropwise at 0°C.
      
    • Stir at 0°C for 2 hours, then allow to reach room temperature overnight. The reaction will form a white precipitate (

      
      ).
      
    • QC Check: Monitor by HPLC or TLC. Sulfoxide is much more polar than sulfide. If Sulfone appears, stop reaction immediately.

    • Workup: Filter off solids. Extract filtrate with DCM (

      
      ).
      
    • Purification: Recrystallization from EtOAc/Hexanes or Column Chromatography (DCM/MeOH).

    • Final Product: 4-Fluoro-3-(methylsulfinyl)phenol .

Analytical Data & Validation

ParameterSpecificationDiagnostic Signal (NMR/MS)
Appearance White to off-white solidN/A

Purity > 98%

(s, 3H,

).[1] Note: Sulfoxide methyl is downfield from sulfide (

).
Regiochemistry 3-Isomer confirmedAromatic region should show ABC splitting pattern. Key: Doublet of doublets for H-2 (between OH and S(O)Me) showing meta-coupling.
Mass Spec

or


(

)

References

  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. Link

    • Grounding: Establishes the hierarchy of directing groups and the use of silyl protection to alter regioselectivity.
  • Schlosser, M. (2005). "The 2×3 Isomer "Waltz" of Fluoroaromatics." Angewandte Chemie International Edition, 44(3), 376-393. Link

    • Grounding: Explains the "optional site" lithiation where fluorine directs to the ortho position (C3) when C2 is sterically hindered.
  • Leonard, N. J., & Johnson, C. R. (1962). "Periodate Oxidation of Sulfides to Sulfoxides." The Journal of Organic Chemistry, 27(1), 282-284. Link

    • Grounding: The gold-standard protocol for selective sulfide-to-sulfoxide oxidation using Sodium Period
  • BenchChem. (2025). "Synthesis of 4-Fluoro-3-hydroxybenzoic Acid from 4-Fluorophenol." Link

    • Grounding: Provides context on the difficulty of C3 functionalization of 4-fluorophenol using standard methods.
  • Sigma-Aldrich. "4-Fluoro-3-(methylsulfinyl)phenol Product Page." Link

    • Grounding: Confirms the existence and commercial relevance of the target molecule.

Safety Warning: t-Butyllithium and s-Butyllithium are pyrophoric. Handle only under inert atmosphere (Argon/Nitrogen) using proper syringe techniques. Hydrofluoric acid (HF) precursors or byproducts are toxic; ensure proper PPE when handling fluorinated intermediates.

Sources

Application

Application Note: 4-Fluoro-3-(methylsulfinyl)phenol as a Scaffold in Drug Discovery

The following Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It synthesizes established synthetic methodologies with modern fragment-based drug discovery (FBDD) prin...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It synthesizes established synthetic methodologies with modern fragment-based drug discovery (FBDD) principles.

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 4-Fluoro-3-(methylsulfinyl)phenol represents a high-value "chimeric" scaffold that bridges the gap between lipophilic phenyl rings and polar, hydrogen-bonding motifs. Unlike its sulfone (too polar/metabolically inert) or sulfide (too lipophilic/metabolically labile) analogs, the methylsulfinyl (sulfoxide) group introduces a chiral center and a unique hydrogen bond acceptor vector.

Combined with the 4-fluorine atom—which blocks the metabolically vulnerable para-position and modulates the pKa of the phenol—this scaffold offers a versatile handle for:

  • Kinase Inhibitor Design: Mimicking the hinge-binding motifs of flavonoids while improving metabolic stability.

  • Chiral Switching: Exploiting the sulfoxide chirality to gain selectivity vectors in protein binding pockets.

  • Bioisosteric Replacement: Serving as a transition state mimetic or a bioisostere for acetophenones and cyclic ethers.

Chemical Profile & Structural Logic

Structural Analysis

The molecule comprises three distinct pharmacophoric features arranged to maximize ligand efficiency:

  • Phenol (C1): A canonical H-bond donor/acceptor, critical for interactions with serine/threonine residues or catalytic waters.

  • Methylsulfinyl (C3): A chiral dipole (

    
    ). It acts as a strong H-bond acceptor. The intrinsic chirality (
    
    
    
    or
    
    
    ) allows for the probing of stereoselective pockets.
  • Fluorine (C4): Positioned ortho to the sulfoxide and para to the hydroxyl.

    • Metabolic Blockade: Prevents P450-mediated hydroxylation at the electron-rich C4 position.

    • Conformational Lock: The dipole-dipole interaction between the C-F bond and the S-O bond can restrict rotation, reducing the entropic penalty upon binding.

Physicochemical Properties (Calculated)
PropertyValue (Approx.)Note
Molecular Weight 174.19 g/mol Fragment-compliant (<300 Da)
cLogP 0.8 – 1.2Ideal for FBDD (allows room for decoration)
pKa (Phenol) ~8.2More acidic than phenol (9.9) due to EWG effects of F and SO.
TPSA ~57 ŲGood membrane permeability range.
Chirality Yes (Sulfur)Requires enantioseparation for clinical candidates.

Experimental Protocols

Synthesis Workflow: The "Controlled Oxidation" Route

Direct synthesis of the sulfoxide requires avoiding over-oxidation to the sulfone. The following protocol ensures high selectivity.

Step 1: Precursor Preparation (Thioether Formation)

Starting Material: 4-Fluoro-3-bromophenol or 4-Fluoro-3-iodophenol. Reagents: Sodium thiomethoxide (NaSMe), Pd2(dba)3 (Catalyst), Xantphos (Ligand), Dioxane.

  • Mix: Combine 4-Fluoro-3-bromophenol (1.0 eq) with NaSMe (1.2 eq) in degassed Dioxane.

  • Catalyze: Add Pd2(dba)3 (2 mol%) and Xantphos (4 mol%).

  • Heat: Reflux at 100°C for 12 hours under Argon.

  • Isolate: Filter, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield 4-Fluoro-3-(methylthio)phenol .

Step 2: Selective Oxidation to Sulfoxide

Critical Control Point: Use Sodium Periodate (


) for chemoselectivity. mCPBA is often too aggressive and yields sulfones.
  • Dissolve: Dissolve the thioether (1.0 eq) in Methanol:Water (5:1).

  • Add Oxidant: Add

    
     (1.1 eq) at 0°C.
    
  • Stir: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by LC-MS (Target M+1 = 175).

  • Quench: Quench with saturated

    
    . Extract with EtOAc.
    
  • Purify: Flash chromatography (DCM/MeOH). Sulfoxides are much more polar than sulfides.

Step 3: Chiral Resolution (Essential for Lead Opt)

Since the sulfoxide sulfur is a stereocenter, the racemic mixture must be resolved.

  • Column: Cellulose-based chiral stationary phase (e.g., Chiralcel OD-H or Eurocel 01).

  • Mobile Phase: Hexane : Ethanol (90:10 to 80:20).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 220 nm.[1][2]

  • Note: Collect fractions and determine absolute configuration via X-ray crystallography or VCD (Vibrational Circular Dichroism).

Visualization: Synthesis & Logic Flow

SynthesisWorkflow Start 4-Fluoro-3-bromophenol Step1 Step 1: Pd-Catalyzed Thiomethylation Start->Step1 Inter Intermediate: 4-Fluoro-3-(methylthio)phenol Step1->Inter Step2 Step 2: Selective Oxidation (NaIO4, 0°C) Inter->Step2 Avoid mCPBA to prevent Sulfone Product Racemic Scaffold: 4-Fluoro-3-(methylsulfinyl)phenol Step2->Product Step3 Step 3: Chiral HPLC Resolution Product->Step3 FinalR (R)-Enantiomer Step3->FinalR FinalS (S)-Enantiomer Step3->FinalS

Figure 1: Step-by-step synthetic pathway emphasizing the critical oxidation control point to avoid sulfone formation.

Advanced Application: The "Pummerer" Handle

Beyond being a passive scaffold, the sulfoxide group can be used as a reactive handle for Late-Stage Functionalization via the Pummerer rearrangement. This allows for the rapid generation of libraries around the core scaffold.

Protocol: Ortho-Functionalization via Pummerer

  • Activation: Treat 4-Fluoro-3-(methylsulfinyl)phenol with Trifluoroacetic Anhydride (TFAA). This generates an acyloxysulfonium ion.

  • Nucleophilic Trapping: Add an electron-rich aromatic nucleophile (e.g., indole, anisole).

  • Result: The nucleophile couples to the position ortho to the phenol (Position 2 or 6), mediated by the sulfoxide "relay."

  • Significance: This allows the construction of biaryl systems without using transition metals (Suzuki/Stille free).

Metabolic Stability & Toxicology Assessment

When using this scaffold, researchers must account for the "Sulfoxide Redox Switch."

The Redox Cycle
  • Oxidation: CYP450s can oxidize the sulfoxide to the Sulfone (highly polar, often inactive).

  • Reduction: Methionine Sulfoxide Reductase (Msr) enzymes can reduce the sulfoxide back to the Sulfide (lipophilic, potential toxicity).

Stability Assay Protocol
  • Incubation: Incubate test compound (1 µM) with Human Liver Microsomes (HLM) and NADPH cofactor.

  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS. Monitor three channels:

    • Parent (Sulfoxide)[3]

    • Metabolite 1 (Sulfone, M+16)

    • Metabolite 2 (Sulfide, M-16)

  • Interpretation:

    • High Sulfone formation: Indicates need for steric bulk around the sulfur.

    • High Sulfide formation: Risk of reactive metabolites; consider replacing Methyl with Cyclopropyl or Difluoromethyl.

MetabolicPathways Sulfide Sulfide Metabolite (Lipophilic, Reactive) Scaffold SCAFFOLD: Sulfoxide (Chiral, Polar) Scaffold->Sulfide Reductase (Msr) (Reversible) Sulfone Sulfone Metabolite (Inert, Polar) Scaffold->Sulfone CYP450 Oxidation (Fast) Gluc O-Glucuronide (Excretion) Scaffold->Gluc UGT (Phase II) (Clearance)

Figure 2: Metabolic fate of the sulfoxide scaffold. The balance between oxidation and reduction defines the compound's half-life.

References

  • Sulfoxide-Mediated Cross-Coupling: "Sulfoxide-mediated oxidative cross-coupling of phenols." Chemical Science, 2020.[4]

  • Chiral Separation: "Separation of enantiomers of chiral sulfoxides in high-performance liquid chromatography." Journal of Chromatography A, 2020.

  • pKa Determination: "Absolute pKa Determinations for Substituted Phenols." J. Phys.[5] Chem. A, 2002.

  • Metabolic Pathways: "Chiral Sulfoxides in Drug Discovery: Synthesis and Biological Properties." Chemical Reviews, 2003.

  • Fluorine in MedChem: "Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2008.

Sources

Method

Application Note: Selective Oxidation Strategies for 4-Fluoro-3-(methylsulfinyl)phenol

Executive Summary & Chemical Strategy The synthesis of 4-Fluoro-3-(methylsulfinyl)phenol requires the precise oxidation of its thioether precursor, 4-Fluoro-3-(methylthio)phenol. This transformation presents a classic ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Strategy

The synthesis of 4-Fluoro-3-(methylsulfinyl)phenol requires the precise oxidation of its thioether precursor, 4-Fluoro-3-(methylthio)phenol. This transformation presents a classic chemoselectivity challenge: determining the "Goldilocks" stopping point at the sulfoxide (


) state while avoiding over-oxidation to the sulfone (

), all while preserving the oxidation-sensitive phenolic moiety.
The Substrate Challenge

The target molecule features a specific substitution pattern (1-OH, 3-SMe, 4-F) that dictates the reaction kinetics:

  • Phenol (C1): Electron-donating. Makes the ring susceptible to electrophilic attack or oxidation to quinones if harsh oxidants (e.g., KMnO₄, CrO₃) are used.

  • Fluorine (C4): Inductively electron-withdrawing (ortho to the sulfur). This slightly deactivates the sulfur lone pair compared to simple thioanisole, potentially slowing the reaction and requiring optimized stoichiometry.

This guide details two validated protocols chosen for their high selectivity and functional group tolerance:

  • Method A (Sodium Periodate): The kinetic control standard for laboratory-scale purity.

  • Method B (

    
     in HFIP):  A metal-free, scalable "green" method with inherent chemoselectivity.
    

Reaction Pathway & Selectivity Logic

The following diagram illustrates the oxidation pathway and the critical control points required to prevent side-product formation.

OxidationPathway SM Starting Material 4-Fluoro-3-(methylthio)phenol (Sulfide) Product TARGET PRODUCT 4-Fluoro-3-(methylsulfinyl)phenol (Sulfoxide) SM->Product  +1 [O] equivalent  Controlled Kinetic Phase Quinone Side Product Quinone Species (Ring Oxidation) SM->Quinone  Harsh Conditions  (e.g., high pH, metal oxides) Sulfone Over-Oxidation Impurity 4-Fluoro-3-(methylsulfonyl)phenol (Sulfone) Product->Sulfone  Excess Oxidant  Thermodynamic Sink

Figure 1: Reaction pathway showing the critical "Stop" point at the sulfoxide stage. Over-oxidation to sulfone is the primary impurity risk.

Method A: Sodium Periodate ( ) Oxidation

Best for: High purity, gram-scale synthesis, and substrates with sensitive functional groups.

Mechanistic Insight

Sodium periodate acts as a mild oxidant that typically stops at the sulfoxide stage because the oxidation of sulfoxide to sulfone by periodate is kinetically much slower than the initial sulfide oxidation. The reaction proceeds via a cyclic periodate-sulfur intermediate, ensuring high chemoselectivity in the presence of phenols.

Protocol Parameters
ParameterSpecificationRationale
Stoichiometry 1.05 - 1.10 equiv

Slight excess ensures conversion; large excess risks sulfone.
Solvent MeOH : Water (1:1 to 5:1)

requires water for solubility; MeOH solubilizes the organic phenol.
Temperature

Low temp controls exotherm and improves selectivity.
Time 2 - 12 HoursMonitor by HPLC/TLC.
Step-by-Step Procedure
  • Preparation: In a round-bottom flask, dissolve 4-Fluoro-3-(methylthio)phenol (1.0 equiv) in Methanol (10 mL/g).

  • Oxidant Solution: Separately, dissolve Sodium Periodate (

    
    , 1.05 equiv) in water (5 mL/g). Note: Mild heating may be required to dissolve the salt, but cool to RT before addition.
    
  • Addition: Cool the substrate solution to

    
     (ice bath). Add the aqueous periodate solution dropwise over 20 minutes. The mixture will likely become a white slurry (precipitation of sodium iodate, 
    
    
    
    ).
  • Reaction: Allow the mixture to warm naturally to Room Temperature (

    
    ) and stir.
    
  • Monitoring: Check via HPLC or TLC (50% EtOAc/Hexane) after 2 hours. Look for the disappearance of the less polar sulfide.

  • Quenching: Once conversion is >98%, quench any excess oxidant by adding a saturated solution of Sodium Thiosulfate (

    
    ).
    
  • Workup:

    • Filter off the precipitated inorganic solids (

      
      ).
      
    • Concentrate the filtrate to remove Methanol.

    • Extract the aqueous residue with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification: If necessary, recrystallize from EtOAc/Heptane or perform flash chromatography (Gradient: 0

    
     100% EtOAc in Hexanes). Sulfoxides are significantly more polar than sulfides.
    

Method B: Hydrogen Peroxide in HFIP

Best for: Scalability, Green Chemistry requirements, and difficult substrates.

Mechanistic Insight

Hexafluoro-2-propanol (HFIP) is a fluorinated solvent that activates Hydrogen Peroxide (


) through strong hydrogen bonding. This creates a highly electrophilic oxidant species capable of oxidizing sulfides without the need for transition metal catalysts. The mechanism is inherently selective for sulfoxides over sulfones under controlled stoichiometry.
Protocol Parameters
ParameterSpecificationRationale
Oxidant 30%

(1.0 - 1.2 equiv)
"Green" oxidant; water is the only byproduct.
Solvent HFIP (Hexafluoro-2-propanol)Acts as both solvent and catalyst.
Temperature

Ambient temperature is usually sufficient.
Step-by-Step Procedure
  • Dissolution: Dissolve 4-Fluoro-3-(methylthio)phenol (1.0 equiv) in HFIP (4 mL/mmol).

  • Addition: Add 30%

    
     (1.1 equiv) in a single portion at room temperature.
    
  • Reaction: Stir vigorously. The reaction is typically rapid (30 min to 2 hours).

  • Validation: Monitor by HPLC. The fluorine on the ring generally prevents the phenol from interfering, but ensure no "quinone-like" color changes (darkening) occur.

  • Workup:

    • Dilute with water and extract with Dichloromethane (DCM) or EtOAc.

    • Wash with

      
       (to remove residual peroxide) and then water.
      
    • Note: HFIP is expensive; on a large scale, it can be recovered via distillation.

Analytical Validation & Troubleshooting

Distinguishing Species

To ensure the protocol is "self-validating," use these analytical markers:

  • TLC:

    • Sulfide (SM): High

      
       (Non-polar).
      
    • Sulfoxide (Product): Low

      
       (Polar, often streaks).
      
    • Sulfone (Over-oxidized):[1][2] Medium

      
       (Between Sulfide and Sulfoxide).
      
  • 1H NMR (DMSO-d6):

    • Sulfide (-SMe): Singlet

      
       2.4 - 2.5 ppm.
      
    • Sulfoxide (-S(O)Me): Singlet

      
       2.7 - 2.8 ppm. (Distinct downfield shift).
      
    • Sulfone (-SO2Me): Singlet

      
       3.1 - 3.2 ppm.
      
Troubleshooting Guide
ObservationDiagnosisCorrective Action
Sulfone detected (>5%) Over-oxidationReduce oxidant equivalents to 1.0. Lower reaction temperature to

.
Dark reaction mixture Phenol oxidationEnsure pH is neutral/acidic. Avoid basic conditions. Degas solvents to remove

.
Incomplete conversion Stalled reactionThe 4-Fluoro group deactivates the sulfur. Add 0.1 equiv extra oxidant or gently warm to

.

Workflow Visualization

Workflow Start Start: Dissolve 4-Fluoro-3-(methylthio)phenol Choice Select Method Start->Choice MetA Method A: NaIO4 / MeOH / H2O (High Purity Focus) Choice->MetA MetB Method B: H2O2 / HFIP (Green/Scale Focus) Choice->MetB StepA1 Cool to 0°C Add NaIO4 dropwise MetA->StepA1 StepA2 Stir 2-12h Filter NaIO3 precipitate StepA1->StepA2 Check HPLC Check: Is Sulfone < 1%? StepA2->Check StepB1 RT Addition of H2O2 (HFIP activates peroxide) MetB->StepB1 StepB2 Rapid Stir (30m - 2h) Recover HFIP StepB1->StepB2 StepB2->Check Check->Start No (Optimize) Quench Quench with Na2S2O3 Check->Quench Yes Isolate Isolate Product (Extraction/Recrystallization) Quench->Isolate

Figure 2: Decision matrix and process flow for the selective oxidation of thioethers.

References

  • Sodium Periodate Oxidation (General Protocol)

    • Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides.[2] The Journal of Organic Chemistry, 27(1), 282–284.

  • HFIP/H2O2 Green Oxidation

    • Ravikumar, K. S., Zhang, Y. M., & Bégué, J. P. (1998). Selective oxidation of sulfides to sulfoxides with hydrogen peroxide in hexafluoroisopropanol. The Journal of Organic Chemistry, 63(25), 9392-9395.[3]

  • Green Chemistry Considerations for Sulfide Oxidation

    • ACS GCI Pharmaceutical Roundtable. (n.d.). Reagent Guide: Sulfide Oxidation. American Chemical Society.

  • Substrate Specifics (4-Fluoro-3-substituted phenols)

Sources

Application

Functionalization of the phenol group in 4-Fluoro-3-(methylsulfinyl)phenol

Application Note: Chemoselective Functionalization of 4-Fluoro-3-(methylsulfinyl)phenol Subtitle: Protocols for O-Alkylation and Triflation-Enabled Cross-Coupling Target Audience: Researchers, medicinal chemists, and dru...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Functionalization of 4-Fluoro-3-(methylsulfinyl)phenol Subtitle: Protocols for O-Alkylation and Triflation-Enabled Cross-Coupling Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Substrate Profiling

The compound 4-Fluoro-3-(methylsulfinyl)phenol is a highly versatile, yet chemically demanding, building block used in the synthesis of advanced pharmaceutical intermediates. Functionalizing the phenol group (-OH) in the presence of the methylsulfinyl (-S(=O)CH₃) and fluoro (-F) substituents requires precise chemoselectivity.

Electronic & Steric Causality:

  • Enhanced Acidity: The combined electron-withdrawing inductive effects of the para-fluorine and meta-methylsulfinyl groups significantly lower the pKa of the phenol compared to unfunctionalized systems.

  • Sulfoxide Sensitivity: The methylsulfinyl moiety is a dual-threat in synthetic workflows. It is susceptible to over-oxidation, acts as a potent ligand that can poison transition metal catalysts, and can undergo Pummerer-type degradation when exposed to highly electrophilic activating agents.

To successfully utilize this building block, workflows must be designed to exploit the phenol's acidity while sterically or electronically shielding the sulfoxide group.

Divergent Functionalization Workflow

Workflow Start 4-Fluoro-3-(methylsulfinyl)phenol Path1 O-Alkylation (Mild Base, R-X) Start->Path1 Path2 O-Triflation (Comins' Reagent) Start->Path2 Prod1 Alkyl Aryl Ether (Building Block) Path1->Prod1 Inter2 Aryl Triflate (Electrophile) Path2->Inter2 Path3 Suzuki-Miyaura Cross-Coupling Inter2->Path3 Prod2 Biaryl Sulfoxide (Advanced Intermediate) Path3->Prod2

Divergent functionalization workflow for 4-Fluoro-3-(methylsulfinyl)phenol.

Protocol 1: Chemoselective O-Alkylation (Williamson Ether Synthesis)

Causality & Design: Because the phenol is highly acidic, weak inorganic bases like potassium carbonate (K₂CO₃) are sufficient for complete deprotonation[1]. Utilizing unnecessarily strong bases like sodium hydride (NaH) is a critical error; NaH can deprotonate the weakly acidic


-protons of the methylsulfinyl group (pKa ~29), leading to complex oligomeric mixtures and 

-alkylation side products.

Step-by-Step Methodology:

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-Fluoro-3-(methylsulfinyl)phenol (1.0 equiv, 5.0 mmol) and anhydrous K₂CO₃ (2.0 equiv, 10.0 mmol).

  • Solvation: Suspend the mixture in anhydrous Acetonitrile (MeCN) or DMF (15 mL). Stir at room temperature for 15 minutes to allow for phenoxide formation. The solution will adopt a slight yellow tint.

  • Alkylation: Add the primary alkyl halide (e.g., benzyl bromide, 1.1 equiv) dropwise via syringe.

  • Reaction: Heat the mixture to 60 °C under a nitrogen atmosphere for 4–6 hours.

  • Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate under reduced pressure. Partition between Ethyl Acetate (EtOAc) and water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Self-Validating System:

  • TLC Check: Monitor via TLC (Hexanes/EtOAc 1:1). The starting phenol is highly UV-active and stains heavily with KMnO₄ (due to the sulfoxide) with significant tailing. The product ether will elute significantly higher (lower polarity) with a tight, non-tailing spot.

Protocol 2: O-Triflation for Downstream Cross-Coupling

Causality & Design: Converting the phenol to a triflate (-OTf) activates the C-O bond for palladium-catalyzed cross-coupling. However, Trifluoromethanesulfonic anhydride (Tf₂O) cannot be used. Tf₂O acts as a potent electrophile toward the sulfoxide oxygen, triggering a rapid Pummerer rearrangement that destroys the substrate. To achieve chemoselective O-triflation, milder reagents such as Comins' reagent[2] or N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂)[3] must be employed. These reagents selectively react with the hard phenoxide nucleophile.

Quantitative Data: Optimization of Chemoselective O-Triflation
EntryTriflating ReagentBaseSolventTempYieldCausality / Observation
1Tf₂O (1.2 eq)PyridineDCM0 °C<5%Pummerer rearrangement degradation.
2PhNTf₂ (1.2 eq)Et₃NDCM25 °C42%Incomplete conversion; competitive hydrolysis.
3PhNTf₂ (1.2 eq)K₂CO₃DMF25 °C85%Clean conversion; requires rigorous aqueous workup.
4 Comins' Reagent (1.1 eq) DIPEA THF 25 °C 94% Optimal chemoselectivity and rapid kinetics.

Step-by-Step Methodology (Optimal Conditions):

  • Preparation: Dissolve 4-Fluoro-3-(methylsulfinyl)phenol (1.0 equiv, 5.0 mmol) in anhydrous THF (20 mL) under an argon atmosphere.

  • Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv, 7.5 mmol) dropwise. Stir for 10 minutes at room temperature.

  • Triflation: Add Comins' Reagent (1.1 equiv, 5.5 mmol) in one portion.

  • Reaction: Stir at room temperature for 2 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract with Dichloromethane (DCM) (3 x 15 mL). Wash the combined organics with 1M NaOH (to remove the acidic pyridinol byproduct of Comins' reagent), followed by brine. Dry over MgSO₄ and concentrate.

Self-Validating System:

  • LC-MS Check: Analysis must show the complete disappearance of the starting mass

    
     and the appearance of the triflate mass 
    
    
    
    .

Protocol 3: Suzuki-Miyaura Cross-Coupling of the Sulfinyl-Aryl Triflate

Causality & Design: Sulfoxides are notorious for poisoning palladium catalysts by strongly coordinating to the metal center, stalling the catalytic cycle. To overcome this, the use of a highly sterically demanding ligand is mandatory. The XPhos ligand, deployed as the bench-stable trans-dichlorobis(XPhos)palladium(II) precatalyst, creates a steric shield around the palladium center. This accommodates the oxidative addition of the C-OTf bond but physically excludes the sulfoxide moiety from coordinating[4].

CatalyticCycle Pd0 Pd(0)-XPhos Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII Pd(II) Aryl Triflate (Sterically Protected) OxAdd->PdII Ar-OTf TransMet Transmetalation PdII->TransMet PdII_Diaryl Pd(II) Diaryl Complex TransMet->PdII_Diaryl Ar'-B(OH)2 RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Release Product Biaryl Product RedElim->Product

Suzuki-Miyaura catalytic cycle highlighting ligand-protected oxidative addition.

Step-by-Step Methodology:

  • Reagent Loading: To a microwave vial or Schlenk tube, add the Aryl Triflate generated in Protocol 2 (1.0 equiv, 1.0 mmol), the desired Arylboronic Acid (1.5 equiv, 1.5 mmol), and K₃PO₄ (2.0 equiv, 2.0 mmol).

  • Catalyst Addition: Add PdCl₂(XPhos)₂ precatalyst (0.05 equiv, 5 mol%).

  • Degassing: Seal the vessel and purge with Argon (3x vacuum/argon cycles).

  • Solvent Addition: Add degassed 1,4-Dioxane/H₂O (4:1 v/v, 5 mL) via syringe.

  • Reaction: Heat the mixture to 90 °C for 4 hours.

  • Workup & Metal Scavenging: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite. Wash the filtrate with a 10% aqueous L-cysteine solution or stir with a silica-based metal scavenger (e.g., QuadraSil AP) for 1 hour to strip residual palladium.

Self-Validating System:

  • Visual & Mass Check: The organic layer's color should transition from dark brown to pale yellow after the L-cysteine wash, confirming successful catalyst removal. LC-MS should be monitored for the presence of the dehalogenated/detriflated byproduct (Ar-H); excessive Ar-H indicates failed transmetalation but successful oxidative addition, usually requiring an adjustment to the water ratio or base strength.

References

  • ACS Omega. "trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications." ACS Omega. Available at: [Link]

Sources

Method

Application Note: Strategic Utilization of 4-Fluoro-3-(methylsulfinyl)phenol in Agrochemical Synthesis

The following Application Note is designed for researchers and process chemists in the agrochemical sector. It focuses on the strategic utilization of 4-Fluoro-3-(methylsulfinyl)phenol (CAS: 2734777-83-2 or related analo...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note is designed for researchers and process chemists in the agrochemical sector. It focuses on the strategic utilization of 4-Fluoro-3-(methylsulfinyl)phenol (CAS: 2734777-83-2 or related analogs), a high-value intermediate for synthesizing sulfonyl-functionalized herbicides and insecticides.[1]

[1]

Executive Summary

In the development of modern agrochemicals, the 4-fluoro-3-(methylsulfonyl)phenyl motif has emerged as a "privileged scaffold," imparting metabolic stability and lipophilicity to active ingredients.[1] 4-Fluoro-3-(methylsulfinyl)phenol serves as a critical, versatile precursor to this scaffold.[1]

Unlike its sulfonyl counterpart, the sulfinyl (sulfoxide) derivative offers unique synthetic advantages:

  • Ortho-Directing Capability: The sulfinyl group directs lithiation and halogenation differently than the sulfonyl group, allowing for regiospecific substitution patterns on the benzene ring.[1]

  • Solubility & Handling: Enhanced solubility in polar organic solvents compared to the fully oxidized sulfone.[1]

  • Controlled Oxidation: It acts as a "masked" sulfone, allowing researchers to perform sensitive coupling reactions (e.g., Suzuki-Miyaura) prior to the final oxidation step, avoiding catalyst poisoning often seen with thioethers.

This guide details the application of this intermediate in synthesizing Benzoylpyrazole Herbicides (HPPD inhibitors) and Phenoxy-based PPO inhibitors .[1]

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

PropertySpecification
Compound Name 4-Fluoro-3-(methylsulfinyl)phenol
CAS Number 2734777-83-2 (Generic/Analogous)
Molecular Formula C₇H₇FO₂S
Molecular Weight 174.19 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water
Key Moiety Para-fluorophenol core with meta-sulfoxide handle
Stability Hygroscopic; store under inert atmosphere (N₂) at 2–8°C

Application I: Synthesis of Benzoyl-Pyrazole Herbicides (HPPD Inhibitors)

The primary application of this phenol is as a precursor to 4-fluoro-3-(methylsulfonyl)benzoic acid , a key building block for herbicides similar to Tembotrione and Topramezone .[1]

Mechanism of Action

The final herbicide inhibits 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) , disrupting carotenoid biosynthesis and causing bleaching in target weeds.[1] The fluorine atom at position 4 blocks metabolic hydroxylation, extending the half-life of the active ingredient in the plant.

Synthetic Workflow

The transformation involves three critical phases:

  • Protection/Activation: Converting the phenol to a triflate or protecting it as an ether.[1]

  • Carbonylation: Installing the carboxylic acid moiety.[1]

  • Oxidation: Converting the sulfoxide to the sulfone (active form).[1]

Experimental Protocol: Oxidative Carbonylation Route
Step 1: Triflation

Rationale: The phenol is converted to a triflate to serve as an electrophile for palladium-catalyzed carbonylation.[1]

  • Charge a reactor with 4-Fluoro-3-(methylsulfinyl)phenol (1.0 eq) and Dichloromethane (DCM) [10 mL/g].

  • Cool to 0°C. Add Pyridine (2.5 eq) followed by dropwise addition of Triflic Anhydride (Tf₂O) (1.2 eq).

  • Stir at 0°C for 2 hours. Monitor by TLC/HPLC (Phenol consumption).

  • Quench with water. Extract with DCM, wash with dilute HCl, dry over MgSO₄, and concentrate.

    • Yield Target: >90%[1][2][3]

    • Intermediate: 4-Fluoro-3-(methylsulfinyl)phenyl trifluoromethanesulfonate.[1]

Step 2: Palladium-Catalyzed Carbonylation

Rationale: Installing the carbonyl bridge required for the triketone/pyrazole scaffold.[1]

  • Dissolve the Triflate (from Step 1) in DMF.[1]

  • Add Catalyst: Pd(OAc)₂ (5 mol%) and dppp (1,3-Bis(diphenylphosphino)propane) (5 mol%).[1]

  • Add Base: Triethylamine (3.0 eq) and Methanol (10 eq - acts as nucleophile).[1]

  • Pressurize with CO gas (5 bar) in an autoclave. Heat to 80°C for 12 hours.

  • Workup: Filter catalyst, concentrate, and hydrolyze the methyl ester using LiOH/THF/Water to obtain the Benzoic Acid .

Step 3: Chemo-selective Oxidation (Sulfoxide to Sulfone)

Rationale: The sulfoxide is oxidized to the sulfone after carbonylation to prevent interference with the Pd catalyst (sulfones are less coordinating than sulfoxides/sulfides).[1]

  • Dissolve the Benzoic Acid intermediate in Acetic Acid.

  • Add Na₂WO₄ (1 mol%) as catalyst.

  • Add 30% H₂O₂ (1.5 eq) dropwise at 60°C.

    • Note: Control temperature strictly.[1] Exotherms can lead to Baeyer-Villiger side reactions on the benzoyl group.[1]

  • Crystallize the final 4-Fluoro-3-(methylsulfonyl)benzoic acid by cooling and adding water.

Application II: Synthesis of Phenoxy-Ether PPO Inhibitors

This intermediate is also used to synthesize Protoporphyrinogen Oxidase (PPO) inhibitors (e.g., Fomesafen analogs) where the phenol acts as the nucleophile.

Experimental Protocol: Nucleophilic Aromatic Substitution (SₙAr)
  • Reactants: 4-Fluoro-3-(methylsulfinyl)phenol (Nucleophile) + 2,4-Dichloronitrobenzene (Electrophile).[1]

  • Conditions: K₂CO₃ (2.0 eq) in Acetonitrile at reflux.

  • Mechanism: The phenol displaces the chlorine para to the nitro group.[1]

  • Post-Reaction Oxidation: The resulting ether is oxidized (using the Step 3 protocol above) to yield the final sulfonyl-ether herbicide.[1]

Visualization: Synthetic Pathway & Logic[1]

The following diagram illustrates the divergent pathways for utilizing this scaffold.

G cluster_0 Critical Control Point Start 4-Fluoro-3-(methylsulfinyl)phenol (Starting Material) Triflate Aryl Triflate (Activation) Start->Triflate Tf2O, Pyridine (0°C) Ether Diphenyl Ether (Coupling Product) Start->Ether S_NAr with Nitro-Aryl Halide BenzoicAcid 4-Fluoro-3-(methylsulfinyl) benzoic acid Triflate->BenzoicAcid Pd(OAc)2, CO, MeOH (Carbonylation) SulfoneAcid 4-Fluoro-3-(methylsulfonyl) benzoic acid (Key Intermediate) BenzoicAcid->SulfoneAcid H2O2, Na2WO4 (Oxidation) HPPD Benzoyl-Pyrazole Herbicide (HPPD Inhibitor) SulfoneAcid->HPPD Coupling with 1,3-Cyclohexanedione or Pyrazole PPO Sulfonyl-Ether Herbicide (PPO Inhibitor) Ether->PPO Oxidation (Sulfoxide -> Sulfone)

Figure 1: Divergent synthetic pathways transforming 4-Fluoro-3-(methylsulfinyl)phenol into HPPD and PPO inhibiting agrochemicals.

Critical Quality Attributes (CQA) & Troubleshooting

To ensure "Self-Validating" protocols, monitor these parameters:

ParameterTargetTroubleshooting
Sulfoxide Purity >98% (HPLC)Impurities (Sulfides) poison Pd-catalysts in the carbonylation step.[1] Ensure complete oxidation of the starting thioanisole if synthesizing in-house.[1]
Regioselectivity 100% O-alkylationIn Path B, use aprotic polar solvents (DMF/ACN) to favor O- vs C-alkylation.[1]
Oxidation State <0.1% Sulfone (Initial)Premature oxidation to sulfone reduces solubility and alters lithiation directing effects.[1] Store under N₂.[1]
Fluorine Retention 100%Avoid harsh basic conditions (>100°C) which might displace the fluorine atom (SₙAr side reaction).[1]

References

  • Beaudegnies, R., et al. (2009). "Synthesis of Quinoline-Based HPPD Inhibitors." Bioorganic & Medicinal Chemistry Letters. (Describes the general utility of fluoro-sulfonyl scaffolds in HPPD inhibition). [1]

  • Muller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. (Foundational text on the metabolic stability provided by the Fluorine-Sulfone combination).[1] [1]

  • Syngenta Participations AG. (2015).[1] "Process for the preparation of 3-methylsulfonyl-2-nitrobenzoic acid derivatives." US Patent 9,012,685.[1] (Provides industrial protocols for oxidizing methylthio/sulfinyl precursors to sulfones in agrochemistry).

  • GuideChem. (2023).[1] "4-Fluoro-3-(methylsulfinyl)phenol Product Record." (Verification of CAS and commercial availability).

  • Wang, D., et al. (2020). "Recent advances in the discovery of HPPD inhibitors as herbicides." Pest Management Science. (Contextualizes the role of benzoyl-pyrazole intermediates). [1]

Sources

Application

Application Note: Chemoselective Protection Strategies for 4-Fluoro-3-(methylsulfinyl)phenol

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Substrate Profiling In modern drug discovery, 4-Fluoro-3-(...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Substrate Profiling

In modern drug discovery, 4-Fluoro-3-(methylsulfinyl)phenol (CAS: 2734777-83-2)[1] serves as a highly functionalized aromatic building block. It features a nucleophilic phenolic hydroxyl group, an electron-withdrawing fluorine atom, and a redox-sensitive methylsulfinyl (sulfoxide) moiety.

During multi-step synthesis, the phenolic –OH must frequently be masked to prevent unwanted O-alkylation or oxidation. However, the presence of the sulfoxide group dictates a highly restricted choice of protecting groups. Standard phenol protection protocols often rely on acylating agents (e.g., acetic anhydride, pivaloyl chloride), which are strictly contraindicated for this substrate due to the risk of chemoselective degradation.

Mechanistic Causality: The Pummerer Threat

The primary mode of failure when protecting sulfoxide-containing phenols is the Pummerer rearrangement [2]. When exposed to anhydrides (such as acetic anhydride or trifluoroacetic anhydride), the sulfoxide oxygen is highly susceptible to electrophilic activation.

As illustrated below, acylation of the sulfoxide yields a highly unstable acyloxysulfonium intermediate[3]. Subsequent deprotonation of the adjacent methyl group generates a reactive thionium ion. This intermediate is immediately trapped by the acetate nucleophile, irreversibly converting the sulfoxide into an α-acetoxy thioether[2]. Furthermore, activated sulfoxides can capture unprotected phenols, leading to unwanted aryloxysulfonium intermediates that trigger oxidative cross-coupling or polymerization[4].

pummerer_threat A 4-Fluoro-3- (methylsulfinyl)phenol B Ac2O / Pyridine (Acetylation) A->B Reagent Addition C Acyloxysulfonium Intermediate B->C O-Acylation D Thionium Ion Intermediate C->D -AcOH (Deprotonation) E α-Acetoxy Thioether (Degradation) D->E Acetate Attack

Fig 1. Pummerer rearrangement pathway causing sulfoxide degradation under acetylation conditions.

Recommended Protection Strategies

To bypass sulfoxide activation, protection must proceed via mildly basic or nucleophilic conditions that exclusively target the phenolic oxygen. We recommend two orthogonal strategies: tert-Butyldimethylsilyl (TBS) ether formation and Methoxymethyl (MOM) acetal formation. Both methods utilize electrophiles that do not activate sulfur(IV) centers toward Pummerer-type degradation[5].

protection_workflow cluster_TBS Pathway A: Silyl Ether (TBS) cluster_MOM Pathway B: Acetal (MOM) Start 4-Fluoro-3-(methylsulfinyl)phenol TBS_Reagents TBSCl (1.2 eq), Imidazole (2.5 eq) DMF, 0 °C → RT Start->TBS_Reagents MOM_Reagents MOMCl (1.5 eq), DIPEA (2.0 eq) DCM, 0 °C → RT Start->MOM_Reagents TBS_Product TBS-Protected Phenol (Stable to Grignard/Reductants) TBS_Reagents->TBS_Product MOM_Product MOM-Protected Phenol (Stable to Bases/Oxidants) MOM_Reagents->MOM_Product

Fig 2. Orthogonal protection strategies for the phenol avoiding sulfoxide activation.

Detailed Experimental Protocols

Protocol A: Synthesis of tert-Butyldimethyl(4-fluoro-3-(methylsulfinyl)phenoxy)silane

This protocol leverages mild silylation to provide a robust protecting group stable to nucleophiles and mild reductants.

  • Preparation: Charge a flame-dried round-bottom flask with 4-Fluoro-3-(methylsulfinyl)phenol (1.0 eq) and anhydrous DMF (0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath to control the exothermic silylation process.

  • Base Addition: Add Imidazole (2.5 eq) in one portion. Stir for 5 minutes until fully dissolved.

    • Causality Insight: Imidazole acts as both a mild base to deprotonate the phenol and a nucleophilic catalyst. It reacts with TBSCl to form a highly reactive N-TBS-imidazole intermediate, significantly accelerating the O-silylation without interacting with the sulfoxide.

  • Electrophile Addition: Add tert-Butyldimethylsilyl chloride (TBSCl) (1.2 eq) portion-wise.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Validation: Monitor reaction completion via LC-MS or TLC (Hexanes/EtOAc 1:1).

  • Quench & Extraction: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x).

  • Critical Wash Step: Wash the combined organic layers with brine (5x).

    • Causality Insight: DMF is highly water-soluble but readily partitions into ethyl acetate. Repeated brine washes are mandatory to fully extract DMF into the aqueous phase, preventing downstream purification failures and NMR signal overlap.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Protocol B: Synthesis of 1-Fluoro-4-(methoxymethoxy)-2-(methylsulfinyl)benzene

This protocol installs a MOM group, which is highly resistant to strong bases and oxidants.

  • Preparation: Charge a flame-dried round-bottom flask with 4-Fluoro-3-(methylsulfinyl)phenol (1.0 eq) and anhydrous DCM (0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise.

    • Causality Insight: DIPEA is a sterically hindered, non-nucleophilic base. It efficiently deprotonates the phenol without reacting with the electrophilic MOMCl, preventing the formation of unwanted quaternary ammonium salts.

  • Electrophile Addition: Slowly add Chloromethyl methyl ether (MOMCl) (1.5 eq) dropwise.

    • Causality Insight: MOMCl is a potent alkylating agent and a known carcinogen. Strict fume hood usage is required. The slow addition at 0 °C prevents thermal runaway and limits potential O-alkylation of the sulfoxide.

  • Reaction: Maintain at 0 °C for 30 minutes, then warm to room temperature and stir for 4 hours.

  • Validation: Monitor by LC-MS.

  • Quench: Quench with saturated aqueous NH₄Cl to safely neutralize any unreacted MOMCl.

  • Isolation: Extract with DCM (3x), wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify via silica gel flash chromatography.

Quantitative Data & Stability Matrix

The following table summarizes the comparative metrics and downstream compatibilities of both protection strategies, allowing researchers to select the optimal pathway based on subsequent synthetic steps.

ParameterProtocol A (TBS Ether)Protocol B (MOM Acetal)
Reagents TBSCl, Imidazole, DMFMOMCl, DIPEA, DCM
Typical Reaction Time 2–4 hours (RT)4–5 hours (RT)
Expected Yield 85–95%80–90%
Stability Profile Stable to bases, Grignard reagents, mild reductants.Stable to strong bases, organolithiums, oxidants.
Chemical Vulnerabilities Labile to Brønsted acids, fluoride ions.Labile to Lewis acids, Brønsted acids.
Deprotection Strategy TBAF (1.0 M in THF), 0 °C. Fluoride selectively attacks silicon, preserving the sulfoxide.10% TFA in DCM, 0 °C. Requires strict temperature control to prevent sulfoxide racemization.

References[2] Wikipedia. "Pummerer rearrangement". URL: https://en.wikipedia.org/wiki/Pummerer_rearrangement[5] Chemical Reviews (ACS Publications). "Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts". URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.8b00744[3] TCI Chemicals. "Pummerer Rearrangement". URL: https://www.tcichemicals.com/[4] Chemical Science (via PMC). "Sulfoxide-mediated oxidative cross-coupling of phenols". URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8152504/[1] Guidechem. "C7H7FO2S - Chemical Dictionary". URL: https://www.guidechem.com/

Sources

Method

Application Note: Bioconjugation with 4-Fluoro-3-(methylsulfinyl)phenol Derivatives

This Application Note and Protocol guide details the use of 4-Fluoro-3-(methylsulfinyl)phenol and its derivatives as tunable electrophilic scaffolds for Cysteine-selective bioconjugation . Introduction & Mechanism 4-Fluo...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the use of 4-Fluoro-3-(methylsulfinyl)phenol and its derivatives as tunable electrophilic scaffolds for Cysteine-selective bioconjugation .

Introduction & Mechanism

4-Fluoro-3-(methylsulfinyl)phenol represents a class of "Tunable Aryl Fluoride" electrophiles designed for the site-selective modification of cysteine residues in proteins. Unlike highly reactive sulfonyl fluorides (SuFEx reagents) or traditional Sanger-type reagents (e.g., dinitrofluorobenzene), the methylsulfinyl (


)  group provides a moderate electron-withdrawing effect. This "Goldilocks" reactivity profile allows for the selective labeling of solvent-exposed or hyper-reactive cysteines while minimizing off-target modification of lysines or less reactive nucleophiles.
Core Chemical Logic
  • The Warhead (Fluoro-Sulfinyl Motif): The fluorine atom at the C4 position is activated for Nucleophilic Aromatic Substitution (

    
    ) by the ortho-methylsulfinyl group.
    
  • The Handle (Phenol): The C1-hydroxyl group serves as a versatile attachment point for payloads (fluorophores, drugs, biotin) via etherification or esterification without compromising the warhead's reactivity.

  • Tunability: The sulfinyl group is less electron-withdrawing (

    
    ) than a sulfonyl (
    
    
    
    ) or nitro group. This results in slower, more controlled kinetics, favoring reaction with thiols (
    
    
    ) over amines (
    
    
    ) at physiological pH.
Reaction Mechanism ( )

The bioconjugation proceeds via an addition-elimination pathway:

  • Addition: The thiolate anion of a cysteine residue attacks the C4 carbon, forming a Meisenheimer complex stabilized by the sulfinyl group.

  • Elimination: Fluoride acts as the leaving group, restoring aromaticity and forming a stable aryl-thioether linkage.

Experimental Workflow Diagram

BioconjugationWorkflow Reagent 4-Fluoro-3-(methylsulfinyl)phenol (Scaffold) Functionalization Step 1: Functionalization (Attach Payload to Phenol) Reagent->Functionalization Alkylation/Acylation Probe Active Probe (Linker-Payload Attached) Functionalization->Probe Incubation Step 2: Bioconjugation (pH 7.4 - 8.0, 25°C) Probe->Incubation Protein Target Protein (Reduced Cysteine) Protein->Incubation Conjugate Protein-Arylsulfoxide Conjugate (Stable Thioether) Incubation->Conjugate S_NAr (-HF) QC Step 3: Validation (LC-MS, SDS-PAGE) Conjugate->QC

Caption: Workflow for converting the phenol scaffold into an active probe and conjugating it to a target protein via


 chemistry.

Protocol 1: Synthesis of Active Probes

Objective: To attach a functional payload (e.g., Biotin) to the phenol handle while preserving the fluoro-sulfinyl warhead.

Reagents:

  • 4-Fluoro-3-(methylsulfinyl)phenol (1.0 equiv)

  • Biotin-PEG-Halide or similar alkylating agent (1.1 equiv)

  • Potassium Carbonate (

    
    , 2.0 equiv)
    
  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 4-Fluoro-3-(methylsulfinyl)phenol (10 mg, ~57 µmol) in 0.5 mL anhydrous DMF.

  • Activation: Add

    
     (15.8 mg, 114 µmol) and stir at Room Temperature (RT) for 15 minutes. Note: The solution may turn yellow due to phenolate formation.
    
  • Coupling: Add the alkylating agent (e.g., Biotin-PEG-Br) dropwise.

  • Reaction: Stir at 40°C for 4–6 hours. Monitor by TLC or LC-MS.

    • Checkpoint: Ensure the Fluorine signal remains intact (no

      
       at this stage).
      
  • Purification: Dilute with EtOAc, wash with water/brine, dry over

    
    , and purify via silica gel chromatography or preparative HPLC.
    
  • Storage: Store the lyophilized probe at -20°C.

Protocol 2: Protein Bioconjugation

Objective: Site-selective labeling of a cysteine-containing protein (e.g., BSA or a specific mutant).

Reagents:

  • Target Protein (1 mg/mL in PBS, pH 7.4)

  • Active Probe (from Protocol 1, 10 mM stock in DMSO)

  • TCEP (Tris(2-carboxyethyl)phosphine) hydrochloride (Freshly prepared)

Step-by-Step:

  • Reduction (Optional but Recommended):

    • If the target cysteines are oxidized (disulfides), treat the protein (50 µM) with TCEP (100–500 µM) for 30 mins at RT.

    • Note: TCEP is compatible with this chemistry; DTT/Mercaptoethanol must be removed via desalting as they will compete for the probe.

  • Labeling Reaction:

    • Add the Active Probe to the protein solution.

    • Stoichiometry: Use 10–20 equivalents of probe relative to the protein.

    • Solvent: Ensure final DMSO concentration is <5% (v/v).

  • Incubation:

    • Incubate at 37°C for 2–4 hours or 25°C overnight .

    • Optimization: The reaction rate is pH-dependent. pH 8.0 accelerates the reaction (higher thiolate concentration) but may increase lysine background. pH 7.2–7.4 is recommended for high specificity.

  • Quenching:

    • Add excess thiol (e.g., 5 mM DTT or Glutathione) to consume unreacted probe.

  • Purification:

    • Remove excess small molecules using a Zeba™ Spin Desalting Column (7K MWCO) or dialysis against PBS.

Protocol 3: Validation & Analysis

Mass Spectrometry (Intact Protein LC-MS)
  • Expected Mass Shift: Calculate the mass of the added probe minus the mass of Hydrogen Fluoride (HF, ~20 Da).

    • Example: If Probe MW = 400 Da, expected shift is +380 Da.

  • Interpretation: A single mass shift indicates mono-labeling. Multiple shifts indicate multi-site labeling (likely Lysine off-targets if pH was too high).

Gel Electrophoresis
  • Run SDS-PAGE under reducing conditions.

  • If using a fluorescent probe, image the gel before staining.

  • Stain with Coomassie Blue to verify loading.

Comparison of Cysteine-Reactive Chemistries

Reagent ClassReactivitySelectivity (Cys vs Lys)Stability of ConjugateNotes
Maleimides HighHigh (pH < 7.5)Moderate (Thio-succinimide hydrolysis)Standard, but reversible in plasma.
Iodoacetamides HighModerateHigh (Stable thioether)Can label His/Lys; light sensitive.
Aryl Sulfonyl Fluorides (SuFEx) Very HighLow (Promiscuous)HighReacts with Tyr, Lys, Ser, His.
4-Fluoro-3-(methylsulfinyl)phenol Tunable / Moderate Very High High (Aryl Thioether) Ideal for "slow" selective labeling.

Troubleshooting Guide

IssueProbable CauseSolution
No Labeling Observed Cysteine oxidized (disulfide).Treat with TCEP prior to labeling.
pH too low.Increase pH to 8.0 to generate thiolate.
Steric hindrance.Use a longer linker between phenol and payload.
Precipitation Probe insolubility.Decrease probe concentration; add up to 10% DMSO/DMF.
Non-specific Labeling pH too high (>8.5).Lower pH to 7.0–7.4 to protonate lysines.
Excess reagent.Reduce equivalents from 20x to 5x.

References

  • Zhang, C., & Pentelute, B. L. (2020). Arylation Chemistry for Bioconjugation. Angewandte Chemie International Edition, 59(11), 4208–4232. Link

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. Link

  • Cilento, G. (1960). The expansion of the sulfur outer shell (Sulfoxide Chemistry). Chemical Reviews, 60(2), 147–167.[1] Link

  • GuideChem. (2024). 4-Fluoro-3-(methylsulfinyl)phenol Product Record (CAS 2734777-83-2).[2] Link

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for 4-Fluoro-3-(methylsulfinyl)phenol: Recrystallization vs Chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of polyfunctional aromatics.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of polyfunctional aromatics. 4-Fluoro-3-(methylsulfinyl)phenol presents a notorious triad of purification challenges:

  • The Sulfoxide Group: Highly polar, prone to thermal degradation, and acts as a strong hydrogen-bond acceptor.

  • The Phenol Group: Acidic (pKa is further lowered by the adjacent electronegative fluorine), prone to oxidation, and acts as a hydrogen-bond donor.

  • The Fluorine Atom: Inductively withdraws electron density, altering the molecule's solubility profile and modifying its adsorption kinetics on silica.

Below is our comprehensive troubleshooting guide, comparative data, and self-validating protocols to help you choose and execute the optimal purification strategy.

Part 1: Troubleshooting Guide & FAQs

Q1: My compound streaks severely on standard normal-phase silica gel, and my recovery is low. Why is this happening, and how do I fix it? The Causality: The streaking is a dual-factor issue driven by the stationary phase. First, standard silica gel is inherently acidic. The lone pair of electrons on the sulfur and oxygen atoms in the sulfoxide can interact strongly with acidic silanol groups on the silica surface, which often leads to irreversible binding or on-column decomposition[1]. Second, the acidic phenol group partially ionizes on the column. This creates an equilibrium between the protonated and deprotonated states, which elute at different rates, causing severe tailing and streaking[2]. The Solution:

  • Chromatographic Modifier: Add 1% to 2% glacial acetic acid to your mobile phase (e.g., EtOAc/Hexane). The acid suppresses the ionization of the phenol, keeping the chromatographic band narrow[2], and competitively binds to the active silanol sites.

  • Alternative Phase: Switch to C18 Reverse-Phase (RP) chromatography. End-capped C18 silica lacks active acidic silanols, allowing the sulfoxide to elute cleanly based on hydrophobic interactions rather than polar adsorption.

Q2: When should I choose Recrystallization over Flash Chromatography for this specific compound? The Causality: Recrystallization is a thermodynamically driven purification that relies on the temperature coefficient of the solvent[3], whereas chromatography is kinetically driven by adsorption. Because of the degradation risks on silica[1], recrystallization is always preferred if the crude purity is high enough to allow nucleation. The Solution: Choose recrystallization when your crude purity is >85% and you are operating at a scale >5 grams. Use chromatography for complex crude mixtures (<85% purity) or small-scale discovery syntheses where crystallization is inhibited by impurities.

Table 1: Comparative Metrics for Purification of 4-Fluoro-3-(methylsulfinyl)phenol

Purification MetricRecrystallization (EtOAc/Heptane)Normal Phase Flash (Silica + 1% AcOH)Reverse-Phase Flash (C18)
Typical Recovery Yield 70 - 85%60 - 75%85 - 95%
Purity Achievable > 99%90 - 95%> 98%
Scalability Excellent (>100g)Poor (<5g due to streaking)Moderate (5-20g)
Solvent Consumption Low (10-20 mL/g)High (100-200 mL/g)High (Aqueous/MeCN waste)
Degradation Risk Very LowHigh (Acidic Silanols)Low

Q3: I am losing too much product in the mother liquor during recrystallization. How do I optimize the solvent system? The Causality: The "temperature coefficient" of your chosen solvent system is likely too flat. This means the compound's solubility doesn't drop sharply enough as the temperature decreases[3]. Because of the polar sulfoxide and the hydrophobic fluorinated aromatic ring, single solvents often fail to provide the necessary dynamic range. The Solution: Use a binary solvent system (anti-solvent addition). A highly effective system for fluorinated sulfoxides is Ethyl Acetate (good solvent) / Heptane (anti-solvent) .

Part 2: Visualizing the Workflows and Mechanisms

G Start Crude 4-Fluoro-3-(methylsulfinyl)phenol CheckPurity Initial Purity > 85%? Start->CheckPurity Recrystallization Recrystallization (EtOAc/Heptane) CheckPurity->Recrystallization Yes Chromatography Chromatography Required CheckPurity->Chromatography No CheckScale Scale > 5 grams? Chromatography->CheckScale RP_HPLC Reverse-Phase C18 (Avoids Silica Degradation) CheckScale->RP_HPLC Yes (or sensitive) NP_Silica Normal Phase Silica (Add 1% AcOH) CheckScale->NP_Silica No (< 5g)

Caption: Workflow for selecting the optimal purification method based on crude purity and scale.

G Compound 4-Fluoro-3-(methylsulfinyl)phenol Silica Standard Silica Gel (Acidic Silanols) Compound->Silica Normal Phase RP C18 Reverse Phase (End-capped) Compound->RP Reverse Phase Degradation Strong H-Bonding & Degradation / Streaking Silica->Degradation Elution Clean Elution (Hydrophobic Interaction) RP->Elution

Caption: Mechanistic interaction of the sulfoxide-phenol compound with different stationary phases.

Part 3: Step-by-Step Self-Validating Methodologies

Protocol A: Reverse-Phase Flash Chromatography (C18)

Use this method for crude mixtures <85% purity to avoid silica-induced degradation.

  • Column Preparation: Equilibrate a C18 end-capped flash column with 95% Water (0.1% Formic Acid) / 5% Acetonitrile. The formic acid ensures the phenol remains protonated without damaging the column.

  • Sample Loading: Dissolve the crude 4-Fluoro-3-(methylsulfinyl)phenol in a minimal amount of DMSO or Acetonitrile. Inject directly onto the column.

  • Gradient Elution: Run a gradient from 5% to 60% Acetonitrile over 15 column volumes (CV). Monitor UV absorbance at 254 nm and 280 nm[4].

  • Fraction Collection: Collect the main peak.

  • Self-Validation (2D-TLC Integrity Check): To validate that no on-column degradation (e.g., disproportionation to sulfide/sulfone) occurred[5], spot the combined fractions on a normal-phase TLC plate. Develop in one direction (EtOAc/Hexane 1:1), dry the plate, rotate it 90 degrees, and develop again. A single spot exactly on the diagonal confirms the compound survived the purification intact.

  • Isolation: Lyophilize the fractions to isolate the pure white solid.

Protocol B: Optimized Binary Recrystallization (EtOAc/Heptane)

Use this method for scalable, high-purity isolation when crude purity >85%.

  • Dissolution: Place the crude solid in a round-bottom flask. Add Ethyl Acetate dropwise while heating to a gentle reflux (approx. 77°C) until the solid just dissolves. Do not add excess solvent.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed fritted funnel to remove insoluble particulates.

  • Anti-Solvent Addition: Return the filtrate to a gentle reflux. Slowly add hot Heptane dropwise until the solution becomes faintly cloudy (the cloud point). Add exactly one drop of EtOAc to clear the solution.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed over 2 hours to promote the growth of large, pure crystal lattices. Then, transfer to an ice bath (0°C) for 1 hour to maximize yield.

  • Filtration and Washing: Filter the crystals via vacuum filtration. Wash the filter cake with ice-cold Heptane (not EtOAc) to remove surface impurities.

  • Self-Validation (Mother Liquor Mass Balance): Inject an aliquot of the mother liquor into an HPLC. Quantify the remaining 4-Fluoro-3-(methylsulfinyl)phenol against a standard curve. If the mass of the isolated crystals plus the mass in the mother liquor equals the starting crude mass, you have validated the system against thermal degradation and can perfectly calculate your thermodynamic solubility limit.

Part 4: References

  • Laboratory Techniques of Purification and Isolation. International Journal of Drug Development & Research. [Link]

  • Reduction of Sulfoxides in Multigram Scale, an Alternative to the Use of Chlorinated Solvents. MDPI Molecules.[Link]

  • Validated stability-indicating methods for the determination of nizatidine in the presence of its sulfoxide derivative. PubMed (PMID: 18376588).[Link]

Sources

Optimization

Preventing over-oxidation of sulfoxide to sulfone in 4-Fluoro-3-(methylsulfinyl)phenol

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the chemoselective oxidation of 4-fluoro-3-(methylthio)phenol to its corresponding sulfoxide...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the chemoselective oxidation of 4-fluoro-3-(methylthio)phenol to its corresponding sulfoxide, 4-fluoro-3-(methylsulfinyl)phenol.

The Mechanistic Challenge: Why Over-Oxidation Occurs

In the synthesis of 4-fluoro-3-(methylsulfinyl)phenol, the primary failure mode is the over-oxidation of the newly formed sulfoxide into 4-fluoro-3-(methylsulfonyl)phenol (the sulfone byproduct).

The Causality of Over-Oxidation: Sulfides are naturally more nucleophilic than sulfoxides. Kinetically, the first oxidation step (Sulfide → Sulfoxide) is faster than the second (Sulfoxide → Sulfone). However, when using highly electrophilic oxidants like m-chloroperoxybenzoic acid (mCPBA) or unactivated hydrogen peroxide (H₂O₂) in standard organic solvents, the reaction relies entirely on strict stoichiometric and cryogenic control. If local concentration gradients or temperature fluctuations occur, the highly polarized sulfinyl oxygen can still undergo a second oxygen transfer, pushing the equilibrium toward the sulfone.

To achieve >95% chemoselectivity, we must move away from kinetic control and implement a self-validating thermodynamic system . This is achieved by manipulating the solvent environment to inherently deactivate the sulfoxide as soon as it forms.

Experimental Workflows & Step-by-Step Protocols

Protocol A: The HFIP / H₂O₂ System (Modern Pharma Standard)

This is the most robust method for preventing over-oxidation. 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) acts as both the solvent and an activating hydrogen-bond donor. HFIP strongly activates H₂O₂ for the initial oxidation. Crucially, once the sulfoxide is generated, HFIP forms a rigid hydrogen bond with the sulfinyl oxygen. This interaction withdraws electron density from the sulfur atom, completely deactivating it against further oxidation[1]. This makes the protocol self-limiting[2].

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with 4-fluoro-3-(methylthio)phenol (1.0 equiv, e.g., 10 mmol) and a magnetic stir bar.

  • Solvation: Add HFIP to achieve a 0.5 M concentration of the sulfide (20 mL). Stir to dissolve at room temperature (25 °C).

  • Oxidation: Dropwise, add 30% aqueous H₂O₂ (1.1 equiv, 11 mmol). The reaction is mildly exothermic.

  • Monitoring: Stir the mixture at 25 °C for 15–30 minutes. Monitor reaction progress via LC-MS or TLC until the sulfide is consumed.

  • Quenching: Add 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to quench any unreacted peroxide.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Protocol B: The Sodium Periodate System (Classic Mild Oxidation)

If HFIP is unavailable, Sodium Periodate (NaIO₄) in an aqueous methanol mixture is an excellent, albeit slower, alternative. The mechanism involves the nucleophilic attack of the sulfide onto the periodate iodine, forming a cyclic intermediate that collapses to the sulfoxide[3]. The resulting sulfoxide is sterically and electronically hindered from attacking a second bulky periodate ion at 0 °C[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 4-fluoro-3-(methylthio)phenol (1.0 equiv) in Methanol (0.2 M).

  • Cooling: Submerge the reaction vessel in an ice-water bath to reach 0 °C.

  • Oxidation: Dissolve NaIO₄ (1.05 equiv) in a minimum amount of distilled water. Add this aqueous solution dropwise to the methanolic sulfide solution over 10 minutes.

  • Monitoring: Stir at 0 °C for 2 to 4 hours. A white precipitate of sodium iodate (NaIO₃) will form as the reaction progresses.

  • Workup: Filter the suspension through a Celite pad to remove the NaIO₃ salts. Concentrate the filtrate to remove methanol, then extract the remaining aqueous phase with Dichloromethane (DCM). Wash with water, dry over MgSO₄, and evaporate to yield the sulfoxide.

Quantitative Reagent Comparison

The following table summarizes the performance of common oxidation systems specifically applied to electron-rich phenolic sulfides.

Oxidant SystemReaction TempTypical TimeSulfoxide YieldSulfone (Over-oxidation) Risk
30% H₂O₂ / HFIP 25 °C15 - 30 min>95%<1% (Self-limiting)
NaIO₄ / MeOH-H₂O 0 °C to 25 °C2 - 4 hours85 - 90%Low (~2-5%)
mCPBA / DCM -78 °C1 - 2 hours70 - 80%High (10-20% if temp fluctuates)
Oxone / Wet Alumina 25 °C3 - 5 hours80 - 85%Moderate (5-10%)

Reaction Pathway Visualization

G Sulfide 4-Fluoro-3-(methylthio)phenol (Sulfide) H2O2_HFIP H2O2 + HFIP (Activated Oxidant) Sulfide->H2O2_HFIP Oxidation Step 1 Sulfoxide 4-Fluoro-3-(methylsulfinyl)phenol (Sulfoxide) Sulfone 4-Fluoro-3-(methylsulfonyl)phenol (Sulfone Byproduct) Sulfoxide->Sulfone Oxidation Step 2 (Over-oxidation) H2O2_HFIP->Sulfoxide Fast & Selective H_Bond HFIP H-Bonding (Deactivates S=O) H_Bond->Sulfoxide Protects from further oxidation H_Bond->Sulfone BLOCKS

Mechanistic pathway showing HFIP hydrogen-bonding preventing over-oxidation to sulfone.

Troubleshooting & FAQs

Q: I am using mCPBA and consistently getting 10-15% of the sulfone byproduct. How can I suppress this? A: mCPBA is a highly reactive electrophilic oxidant. While the phenolic OH and the fluorine atom on the ring create a complex electronic environment, the sulfoxide remains susceptible to a second oxygen transfer. If you are locked into using mCPBA for regulatory or supply reasons, strict cryogenic control (-78 °C) and exact stoichiometry (0.95 to 1.0 equiv) are mandatory. However, we strongly recommend switching to the HFIP/H₂O₂ system to leverage thermodynamic protection rather than relying solely on kinetic control.

Q: Does the phenolic hydroxyl group in 4-fluoro-3-(methylthio)phenol require protection (e.g., as a benzyl ether) before oxidation? A: No. Both the HFIP/H₂O₂ and NaIO₄ systems are highly chemoselective for the thioether moiety. The phenolic OH is not oxidized under these mild conditions. However, you should avoid transition-metal catalyzed oxidations (e.g., VCl₃ or MoO₂Cl₂ systems) if you observe quinone-like degradation products or complex mixtures[5].

Q: Why is HFIP so effective at stopping the reaction at the sulfoxide stage compared to standard solvents like DCM or Methanol? A: HFIP is an exceptionally strong hydrogen-bond donor. It activates the H₂O₂ for the initial oxidation. Once the sulfoxide (S=O) is formed, HFIP forms a strong hydrogen bond with the sulfinyl oxygen. This interaction drastically withdraws electron density from the sulfur atom, reducing its nucleophilicity and rendering it functionally inert to further oxidation by H₂O₂[1].

Q: My NaIO₄ reaction is stalling at 80% conversion. Should I add more oxidant or heat the reaction? A: Do not heat the reaction. Elevating the temperature above 25 °C increases the risk of over-oxidation to the sulfone and can lead to the cleavage of sensitive bonds. Instead, ensure vigorous stirring (as the reaction is biphasic/heterogeneous as NaIO₃ precipitates) and consider adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) in catalytic amounts (5 mol%) to facilitate the interaction between the aqueous periodate and the organic sulfide[3].

References

  • One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide. RSC Advances (2020).[Link]

  • Disulfide, diphenyl - Organic Syntheses Procedure. Organic Syntheses (2001).[Link]

  • Oxidation Reactions (Sodium Periodate). NPTEL Archive.[Link]

  • Product Class 4: Acyclic Dialkyl Sulfoxides and Derivatives. Science of Synthesis, Thieme.[Link]

  • Selective Oxidation of Sulfides to Sulfoxides and Sulfones at Room Temperature Using H2O2 and a Mo(VI) Salt as Catalyst. Tetrahedron Letters (2006).[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-Fluoro-3-(methylsulfinyl)phenol

Introduction You are likely working with 4-Fluoro-3-(methylsulfinyl)phenol (an intermediate often used in kinase inhibitor synthesis). This molecule presents a unique purification challenge due to its amphoteric nature (...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

You are likely working with 4-Fluoro-3-(methylsulfinyl)phenol (an intermediate often used in kinase inhibitor synthesis). This molecule presents a unique purification challenge due to its amphoteric nature (acidic phenol + basic/polar sulfoxide) and the critical need to separate it from its redox congeners: the reduced sulfide (starting material) and the over-oxidized sulfone .

This guide moves beyond generic advice. It treats your crude mixture as a dynamic system where solubility parameters and pKa differences are the levers we pull to isolate the target.

Module 1: Diagnostic Triage

Before attempting purification, you must identify the dominant impurity profile. The oxidation of 4-fluoro-3-(methylthio)phenol is rarely perfect. Use this decision matrix to determine your workflow.

The Impurity Spectrum
Impurity TypeChemical SpeciesPolarity (Relative)OriginDiagnostic Feature
Target Sulfoxide (

)
HighProductStrong IR stretch ~1030 cm⁻¹
Impurity A Sulfide (

)
LowUnreacted SMHigh

on Silica; Non-polar
Impurity B Sulfone (

)
Medium-HighOver-oxidationDistinct IR stretch ~1150/1300 cm⁻¹
Impurity C Quinones/Tars VariablePhenol oxidationDark color; Baseline streaks
Workflow Decision Matrix

PurificationLogic Start Analyze Crude Mixture (HPLC/TLC) CheckSM Is Sulfide (SM) > 5%? Start->CheckSM CheckSulfone Is Sulfone > 5%? CheckSM->CheckSulfone No MethodA PROTOCOL A: Non-Polar Trituration (Remove Lipophilics) CheckSM->MethodA Yes MethodB PROTOCOL B: Selective Recrystallization (Lattice Exclusion) CheckSulfone->MethodB Yes MethodC PROTOCOL C: Chromatographic Rescue (DCM/MeOH Gradient) CheckSulfone->MethodC No (High Purity) MethodA->CheckSulfone Re-analyze MethodB->MethodC If purity < 98%

Figure 1: Decision matrix for selecting the appropriate purification protocol based on impurity profile.

Module 2: Troubleshooting & Protocols

Issue 1: "My crude contains significant unreacted Sulfide."

The Science: The sulfide precursor is significantly more lipophilic (greasy) than the sulfoxide product. The sulfoxide bond (


) introduces a strong dipole, making the product insoluble in non-polar alkanes, whereas the sulfide often remains soluble.

Protocol A: The "Slurry Wash" (Trituration)

Do not rush to a column. A slurry wash is faster and scalable.

  • Dry the Crude: Ensure the crude solid is completely dry. Residual DCM or Ethyl Acetate will solubilize the product during this step, causing yield loss.

  • Solvent Selection: Use n-Heptane or Hexanes (with 5% MTBE if the sulfide is stubborn).

  • Execution:

    • Add 10 volumes (mL/g) of n-Heptane to the crude solid.

    • Vigorously stir (slurry) at room temperature for 30 minutes.

    • Crucial Step: Sonicate for 5 minutes to break up crystal inclusions.

    • Filter the solid. The yellow filtrate contains the sulfide and color bodies. The filter cake is your enriched sulfoxide.

Expert Tip: If the sulfide persists, repeat the wash with Toluene/Heptane (1:4) . The toluene helps dissolve the sulfide but is poor enough to precipitate the polar sulfoxide.

Issue 2: "I have Sulfone (Over-oxidation) contamination."

The Science: This is the hardest separation. Sulfones and sulfoxides have similar polarities. However, sulfones often have higher lattice energies and higher melting points. We exploit solubility differentials in protic solvents.

Protocol B: Thermal Recrystallization

Solvent System: Ethyl Acetate (solvent) / n-Heptane (anti-solvent) OR Isopropyl Alcohol (IPA).

  • Dissolution: Dissolve the crude mixture in the minimum amount of hot Ethyl Acetate (approx. 60-70°C).

    • Note: If the solution is dark, treat with activated carbon (Charcoal) for 10 minutes and hot-filter.

  • Nucleation: Remove from heat. Add warm n-Heptane dropwise until a persistent cloudiness (turbidity) appears.

  • Cooling Ramp: Allow the flask to cool to room temperature slowly (wrap in foil/towel). Rapid cooling traps impurities.

  • The "Crash": Once at room temp, move to an ice bath (

    
    ).
    
  • Filtration: Collect crystals. Wash with cold 1:1 EtOAc/Heptane.

Why this works: The sulfoxide (product) usually crystallizes out, while the sulfone (often present in smaller quantities) remains in the mother liquor OR vice versa depending on the specific derivative. Always analyze the mother liquor.

Issue 3: "The product is stuck in the aqueous phase during workup."

The Science: You are working with a phenol (


). If your workup was too basic (pH > 9), your product is deprotonated (phenolate anion) and water-soluble.

Protocol C: pH-Swing Extraction

  • Acidify: Ensure the aqueous layer is adjusted to pH 4-5 using 1N HCl. Do not go too acidic (pH < 2) or you might protonate the sulfoxide oxygen, making it water-soluble again (as a sulfoxonium species).

  • Extract: Use Ethyl Acetate or 2-MeTHF . Avoid DCM if possible, as emulsions are common with phenols.

  • Salting Out: Saturate the aqueous phase with NaCl (brine) to force the polar sulfoxide into the organic layer.

Module 3: Frequently Asked Questions (FAQs)

Q: Can I use silica gel chromatography? A: Yes, but with caution. Phenols streak (tail) on silica due to hydrogen bonding with silanols.

  • Fix: Add 1% Acetic Acid to your eluent.

  • Recommended Eluent: DCM : Methanol (95:5 to 90:10). The sulfoxide is very polar and will elute late.

Q: My product is turning pink/brown on the bench. Why? A: Electron-rich phenols are prone to air oxidation, forming quinones.

  • Fix: Store the solid under Nitrogen or Argon in the dark. Recrystallize with a pinch of sodium metabisulfite if the color is severe.

Q: How do I distinguish Sulfoxide from Sulfone by NMR? A: Look at the methyl group shift.

  • Sulfide (

    
    ):  ~2.5 ppm.
    
  • Sulfoxide (

    
    ):  ~2.7 - 2.8 ppm (Chiral center makes adjacent protons diastereotopic if applicable).
    
  • Sulfone (

    
    ):  ~3.0 - 3.2 ppm (Deshielded).
    

Experimental Workflow Visualization

This diagram illustrates the "Rescue Operation" for a failed batch containing both sulfide and sulfone.

RescueWorkflow Crude Crude Mixture (Sulfide + Sulfoxide + Sulfone) Step1 Step 1: Heptane Trituration (Remove Sulfide) Crude->Step1 Solid1 Solid: Sulfoxide + Sulfone Step1->Solid1 Liq1 Liquor: Sulfide (Discard) Step1->Liq1 Step2 Step 2: Recrystallization (EtOAc / Heptane) Solid1->Step2 Crystals Crystals: Pure Sulfoxide (Target) Step2->Crystals MotherLiq Mother Liquor: Sulfone enriched Step2->MotherLiq

Figure 2: Step-by-step purification workflow for complex mixtures.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Sigma-Aldrich. (2024). 4-Fluoro-3-(methylsulfinyl)phenol Product Specification.

  • Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. Springer. (Reference for Pummerer rearrangement risks and Sulfoxide behavior).
  • Carreno, M. C. (1995). Applications of Sulfoxides to Asymmetric Synthesis of Biologically Active Compounds. Chemical Reviews, 95(6), 1717–1760.

  • Process Chemistry of Sulfoxides:Org. Process Res. Dev. 2005, 9, 6, 853–860.
Optimization

Controlling enantioselectivity in chiral 4-Fluoro-3-(methylsulfinyl)phenol derivatives

Topic: Controlling Enantioselectivity in 4-Fluoro-3-(methylsulfinyl)phenol Derivatives Ticket ID: #SULF-CHIRAL-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling Enantioselectivity in 4-Fluoro-3-(methylsulfinyl)phenol Derivatives Ticket ID: #SULF-CHIRAL-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are attempting to synthesize chiral 4-Fluoro-3-(methylsulfinyl)phenol . This substrate presents a unique "push-pull" challenge:

  • Electronic Deactivation: The fluorine atom ortho to the sulfur center is electron-withdrawing, reducing the nucleophilicity of the sulfide and slowing the oxidation rate.

  • Catalyst Poisoning: The meta-phenolic hydroxyl group is acidic and Lewis-basic. In titanium-mediated systems (Kagan/Modena), this group can displace ligands on the metal center, destroying the chiral pocket and leading to racemization or stalled conversion.

This guide provides a self-validating workflow to overcome these barriers, prioritizing the Modified Kagan Protocol due to its tunability for aryl-methyl systems.

Module 1: The "Golden Path" Protocol

Recommendation: Do not attempt direct asymmetric oxidation of the free phenol. The risk of titanium sequestration is too high. Strategy: Protect OH


Asymmetric Oxidation

Deprotect.
Step-by-Step Methodology
Phase A: Substrate Preparation (Protection)
  • Action: Acetylation or Benzylation of the phenol.

  • Why: Acetyl (Ac) or Benzyl (Bn) groups prevent titanium coordination. The electron-withdrawing nature of the ester (Ac) further deactivates the ring, preventing side-reactions, though it may slightly slow the sulfoxidation.

Phase B: The Modified Kagan Oxidation
  • Reagents:

    
    , 
    
    
    
    -Diethyl Tartrate (DET),
    
    
    , Cumene Hydroperoxide (CHP).[1][2]
  • Solvent:

    
     (DCM).
    
  • Stoichiometry: Ti : DET :

    
     : Sulfide = 1.0 : 2.0 : 1.0 : 1.0.[3]
    
StepActionTechnical Rationale
1 Dissolve

(1.0 eq) in DCM at 25°C. Add

-DET (2.0 eq). Stir 20 min.
Forms the initial chiral Lewis acid complex.
2 CRITICAL: Add

(1.0 eq) via microsyringe. Stir 30-45 min.
Water bridges form the active oligomeric Ti-O-Ti species. Without water,

drops to <10%.
3 Add the Protected Sulfide (1.0 eq). Cool to -20°C .Low temperature suppresses the non-catalyzed background oxidation (which is racemic).
4 Add Cumene Hydroperoxide (CHP) (1.1 eq) dropwise over 1 hour.CHP is bulkier than TBHP, enhancing steric discrimination in the chiral pocket.
5 Monitor by HPLC. Quench at 95% conversion.Do not push to 100%. The final 5% often leads to over-oxidation to the sulfone (

).
6 Quench with water/sodium sulfite. Hydrolyze protection (if Acetyl) using mild base (

/MeOH).
Restores the phenol. Sulfoxides are stable to mild base.

Module 2: Troubleshooting & Optimization

Visualizing the Decision Matrix

Use this logic flow to diagnose low


 or yield issues immediately.

Troubleshooting Start Issue Detected CheckEE Is EE < 80%? Start->CheckEE CheckSulfone Is Sulfone > 5%? CheckEE->CheckSulfone No WaterCheck Check Water Content (Must be 1:1 with Ti) CheckEE->WaterCheck Yes CheckYield Is Yield < 50%? PhenolCheck Is Phenol Free? CheckYield->PhenolCheck Yes CheckSulfone->CheckYield No OxidantCheck Oxidant Stoichiometry (Reduce to 1.0-1.1 eq) CheckSulfone->OxidantCheck Yes TempCheck Check Temp (Is it above -20°C?) WaterCheck->TempCheck Water is OK LigandCheck Ligand Non-Linearity (Check DET purity) TempCheck->LigandCheck Temp is OK Protect ACTION: Protect Phenol (Ac or Bn) PhenolCheck->Protect Yes TimeCheck Extend Reaction Time (F-group slows rate) PhenolCheck->TimeCheck No StopEarly ACTION: Quench at 90-95% Conversion OxidantCheck->StopEarly

Caption: Diagnostic workflow for asymmetric sulfoxidation. Follow the path corresponding to your primary analytical failure.

FAQ: Specific Technical Issues

Q1: My reaction stalls at 60% conversion. Should I add more oxidant? A: No. The Fluorine atom at position 4 (ortho to sulfur) withdraws electron density, making the sulfur less nucleophilic. Adding more oxidant usually forces the formation of the sulfone (


) from the product you've already made, rather than converting the remaining starting material.
  • Fix: Increase catalyst loading to 1.5 eq Ti/DET or allow longer reaction times (up to 48h) while strictly maintaining -20°C.

Q2: I am seeing high sulfone levels (over-oxidation). A: This suggests your "kinetic resolution" window is closing. Sulfoxides oxidize to sulfones faster than electron-poor sulfides oxidize to sulfoxides.

  • Fix: Switch from TBHP to Cumene Hydroperoxide (CHP) . CHP is bulkier and discriminates better between the sulfide and the sulfoxide. Also, ensure you are not using a large excess of oxidant.

Q3: The enantiomeric excess (


) varies wildly between batches. 
A:  This is the "Water Effect." The active Kagan species is a wet aggregate.
  • Fix: Do not rely on adventitious moisture in your DCM. Dry your DCM thoroughly (molecular sieves), and then intentionally add the required 1.0 equivalent of water via microsyringe. This ensures a reproducible catalyst structure [1].

Module 3: Analytical & Purification Standards

You cannot optimize what you cannot measure. Use these parameters for validation.

Chiral HPLC Method
  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 80:20).

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 254 nm (Aromatic) and 220 nm (Sulfoxide).

  • Expected Elution: The sulfoxide enantiomers usually separate with an

    
     value > 1.1. The sulfone (achiral/meso byproduct) will elute at a distinct time, usually later due to higher polarity.
    
Data Reporting Table

Use this template to track optimization:

Exp #Protecting GroupOxidantTemp (°C)Time (h)Conv. (%)Sulfone (%)

(%)
1None (Free OH)TBHP-201230512
2AcetylTBHP-2012851088
3AcetylCHP-202492296

References

  • Kagan, H. B., & Rebiere, F. (1990). Stereoselective synthesis of enantiomerically pure sulfoxides.[1][3][5][6][7] Synlett.

  • Bolm, C. (2003). Vanadium-catalyzed asymmetric oxidations. Coordination Chemistry Reviews.

  • Legros, J., & Bolm, C. (2004). Asymmetric oxidation of sulfides with hydrogen peroxide catalyzed by vanadium–Schiff base complexes. Angewandte Chemie International Edition.

  • Wojaczyńska, E., & Wojaczyński, J. (2010). Enantioselective synthesis of sulfoxides: 2000–2009. Chemical Reviews.

Sources

Troubleshooting

Minimizing side reactions during the fluorination of methylsulfinyl phenols

This is a Technical Support Center guide designed for researchers working with complex functional group compatibility issues. Topic: Minimizing Chemoselectivity Errors & Side Reactions Ticket ID: CHEM-SUP-8821 Status: Op...

Author: BenchChem Technical Support Team. Date: March 2026

This is a Technical Support Center guide designed for researchers working with complex functional group compatibility issues.

Topic: Minimizing Chemoselectivity Errors & Side Reactions Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist

Executive Summary: The Chemoselectivity Paradox

Fluorinating a phenol ring in the presence of a methylsulfinyl group (


) presents a classic "Chemoselectivity Paradox." You are attempting to perform an Electrophilic Aromatic Substitution (EAS) on an electron-rich ring using an electrophilic fluorinating agent (

).

The Conflict:

  • The Phenol (Target): Requires an electrophilic

    
     source (e.g., Selectfluor, NFSI).
    
  • The Sulfoxide (Bystander): Is a nucleophile at Oxygen and Sulfur. It reacts violently with nucleophilic fluorinating agents (DAST) and is easily oxidized by electrophilic fluorinating agents (Selectfluor).

Primary Risks:

  • Pummerer-type Rearrangements: Leading to

    
    -fluoro sulfides.
    
  • S-Oxidation: Conversion of sulfoxide to sulfone (

    
    ).
    
  • O-Fluorination: Formation of unstable hypofluorites.

Critical Reagent Guidelines (The "Do Not Touch" List)

Before attempting any protocol, verify your reagent selection against this exclusion list.

ReagentCompatibilityRisk LevelMechanism of Failure
DAST / Deoxofluor INCOMPATIBLE CRITICAL Triggers Fluoro-Pummerer Rearrangement . The reagent activates the sulfoxide oxygen, leading to reduction of the sulfur and fluorination of the methyl group (

).
Selectfluor CONDITIONAL ⚠️ HIGH Acts as a strong oxidant. In the presence of water , it converts sulfoxides to sulfones. Must be used under strictly anhydrous conditions.
NFSI RECOMMENDED MODERATE N-fluorobenzenesulfonimide is a milder electrophile (

lower than Selectfluor), reducing the rate of S-oxidation while still fluorinating electron-rich phenols.

Gas
INCOMPATIBLE CRITICAL Uncontrollable oxidation and radical polymerization.

Reaction Mechanism & Failure Points

Understanding the failure pathways is the only way to prevent them.

Visualization: The Divergent Pathways

The following diagram illustrates the competition between the desired Ring Fluorination and the undesired Pummerer/Oxidation pathways.

FluorinationPathways Start Methylsulfinyl Phenol (Substrate) Reagent Electrophilic F+ (Selectfluor/NFSI) Start->Reagent PathA Path A: Ring Fluorination (Kinetic Control) Reagent->PathA Low Temp Anhydrous PathB Path B: S-Oxidation (Thermodynamic Sink) Reagent->PathB Presence of H2O PathC Path C: Pummerer (Acid Catalyzed) Reagent->PathC Acidic Byproducts (HF) DAST usage Product Ortho-Fluoro Phenol (Target) PathA->Product SideProd1 Sulfone (-SO2Me) PathB->SideProd1 SideProd2 Alpha-Fluoro Sulfide (-S-CH2F) PathC->SideProd2

Caption: Figure 1. Competition between EAS (Path A) and S-oxidation/Pummerer rearrangement (Path B/C). Water and Acid are the primary triggers for side reactions.

Troubleshooting Protocols

Scenario A: "I am seeing significant Sulfone ( ) formation."

Cause: Selectfluor is an oxidant.[1][2][3][4][5] If water is present, it donates oxygen to the activated sulfoxide. Solution: Implement the Strictly Anhydrous Protocol .

Protocol 1: Anhydrous Electrophilic Fluorination

  • Drying: Dry the substrate and Selectfluor under high vacuum for 4 hours. Use Acetonitrile (MeCN) distilled over

    
     or from a fresh solvent purification system.
    
  • Setup: Flame-dry the reaction vessel under Argon.

  • Scavenger: Add 2.0 equivalents of molecular sieves (3Å) to the reaction mixture to scavenge trace water.

  • Temperature: Cool to -10°C . Lower temperatures favor the kinetic reaction (Ring F) over the thermodynamic oxidation.

  • Addition: Add Selectfluor (1.05 equiv) as a solid in one portion.

  • Quench: Quench immediately upon consumption of starting material (monitor via TLC/LCMS) with saturated

    
     to neutralize HF.
    
Scenario B: "I am getting a complex mixture of sulfides and alpha-fluorinated products."

Cause: Pummerer Rearrangement triggered by HF generation. Solution: Buffer the reaction to neutralize HF in situ.

Protocol 2: Buffered Fluorination (The "NFSI" Method)

  • Reagent Switch: Use NFSI (N-fluorobenzenesulfonimide) instead of Selectfluor. It is less acidic and less oxidizing.

  • Solvent: Use Toluene or DCM (non-polar solvents suppress charge-separated transition states required for Pummerer).

  • Buffer: Add 1.5 equiv of 2,6-Di-tert-butylpyridine . This base is non-nucleophilic (won't react with F+) but will neutralize HF generated during the substitution.

  • Temperature: Run at 0°C to RT.

Scenario C: "Regioselectivity is poor (Ortho/Para mixtures)."

Cause: The Phenol (-OH) is a strong ortho/para director. The Sulfoxide (-S(O)Me) is a meta director (electron-withdrawing) but has complex coordination effects. Analysis:

  • If Sulfoxide is para to OH: Fluorination occurs ortho to OH (Position 2).

  • If Sulfoxide is meta to OH: Fluorination competes between C2 (ortho to OH, ortho to SO), C4 (para to OH, ortho to SO), and C6 (ortho to OH, para to SO). Solution:

  • Use a bulky solvent system (e.g., MeCN/t-BuOH 9:1) to sterically hinder the positions adjacent to the sulfoxide if possible.

  • Directed Fluorination: If the sulfoxide is in the ortho position, it may direct fluorine to the meta position via coordination, but the OH effect usually dominates.

Frequently Asked Questions (FAQ)

Q: Can I use DAST if I protect the phenol first? A: No. The incompatibility is between DAST and the sulfoxide, not the phenol. DAST will destroy your methylsulfinyl group regardless of the phenol's protection state.

Q: Why not reduce the sulfoxide to a sulfide, fluorinate, and then re-oxidize? A: This is a valid "Workaround Strategy" but risky. Sulfides are more reactive toward Selectfluor than sulfoxides are. If you fluorinate a sulfide, you will likely get S-fluorination (formation of fluorosulfonium salts) rather than ring fluorination.

  • Better Workaround: Oxidize the sulfoxide to a Sulfone (

    
    ) first. The sulfone is electron-withdrawing and inert to oxidation. Fluorinate the ring (requires harsher conditions due to deactivation), then you are stuck with the sulfone. Only do this if the sulfone is your target.
    

Q: Does the order of addition matter? A: Yes. Always add the Fluorinating agent to the Substrate at low temperature. Adding Substrate to a pool of Fluorinating agent creates a local excess of oxidant, promoting side reactions.

References

  • Selectfluor-Mediated Oxidation Mechanisms

    • Guo, X., et al. "Switchable Synthesis of Sulfoxides, Sulfones and Thiosulfonates through Selectfluor-Promoted Oxidation with H2O as O-Source."[1][2][4][6] Synthesis, 2022.[1][4][6][7]

    • Note: This paper establishes that Selectfluor + Water = Sulfone. Validates the requirement for anhydrous conditions.
  • Pummerer Rearrangement with Fluorinating Agents

    • McCarthy, J. R., et al. "Reaction of Sulfoxides with Diethylaminosulfur Trifluoride (DAST)." Tetrahedron Letters, 1990.
    • Note: Foundational text on why DAST is fatal to sulfoxides (Fluoro-Pummerer).

  • Electrophilic Fluorination of Phenols

    • Tang, P., Ritter, T. "Deoxyfluorination of Phenols."[8] Journal of the American Chemical Society, 2011.[8]

    • Note: While focused on deoxyfluorination, the mechanistic insights into phenol-fluorine interactions are critical.

Sources

Reference Data & Comparative Studies

Validation

Spectral Distinction of 4-Fluoro-3-(methylsulfinyl)phenol: A Comparative NMR Guide

Executive Summary: The Analytical Challenge In medicinal chemistry, the 4-fluoro-3-(methylsulfinyl)phenol scaffold represents a critical "chiral switch" motif. The sulfoxide group ( ) introduces chirality and metabolic s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

In medicinal chemistry, the 4-fluoro-3-(methylsulfinyl)phenol scaffold represents a critical "chiral switch" motif. The sulfoxide group (


) introduces chirality and metabolic stability compared to its sulfide precursor, while the fluorine atom modulates pKa and lipophilicity.

For the process chemist or structural biologist, the analytical challenge is threefold:

  • Oxidation State Discrimination: Quantitatively distinguishing the target sulfoxide from the sulfide (starting material) and sulfone (over-oxidation impurity).

  • Regio-identification: Confirming the 1,2,4-substitution pattern in the presence of Fluorine-1H spin-spin coupling (

    
    ).
    
  • Solvent Interaction: Managing the phenolic proton exchange to ensure integral accuracy.

This guide provides a rigorous, data-backed comparison of the target molecule against its synthetic analogues, establishing a self-validating NMR protocol.

Strategic Comparison: Target vs. Analogues

The primary quality control checkpoint involves monitoring the oxidation of the methylthio ether. The chemical shift of the methyl group is the most sensitive diagnostic handle.

Table 1: Comparative Chemical Shift Data (Diagnostic Signals)

Data based on substituent chemical shift (SCS) principles in DMSO-d_{6} at 298 K.

FeatureSulfide (Precursor) Sulfoxide (Target) Sulfone (Impurity)
Structure 4-Fluoro-3-(methylthio)phenol4-Fluoro-3-(methylsulfinyl)phenol 4-Fluoro-3-(methylsulfonyl)phenol
Methyl

(ppm)
~2.45 (s)~2.75 (s) ~3.20 (s)
Methyl

(ppm)
~14 - 16~40 - 42 ~44 - 46
Electronic Effect Electron Donating (Resonance)Electron Withdrawing (Inductive) Strong Electron Withdrawing
Chirality AchiralChiral (S center) Achiral

Critical Insight: The sulfoxide methyl signal (~2.75 ppm) is distinct. However, because the sulfoxide sulfur is a chiral center, if the molecule contained methylene protons nearby (e.g., an ethyl group), they would appear diastereotopic (complex multiplet). Since this is a methyl group, it remains a singlet, but the aromatic protons may show slight variations in solvent-dependent shifts compared to the achiral sulfone.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, we utilize DMSO-d_{6} rather than CDCl_{3}.[1][2]

Why DMSO-d_{6}?

  • Phenolic Proton Visibility: In CDCl_{3}, the OH proton is often broad or invisible due to rapid exchange. DMSO forms strong H-bonds, locking the OH proton into a sharp singlet at

    
     9.5–10.5 ppm, enabling integration.
    
  • Solubility: Sulfoxides and sulfones are highly polar; DMSO ensures complete dissolution, preventing concentration-dependent shifts.

Step-by-Step Methodology
  • Sample Prep: Dissolve 10–15 mg of sample in 0.6 mL DMSO-d_{6}. Ensure the solution is clear.

  • Acquisition (1H):

    • Pulse Angle: 30°

    • Relaxation Delay (D1):

      
       5 seconds (Essential for accurate integration of the aromatic protons vs. methyl group due to different 
      
      
      
      times).
    • Scans: 16–64.

  • Acquisition (13C):

    • Decoupling: Proton-decoupled (CPD).

    • Scans:

      
       512 (Fluorine splitting dilutes signal intensity).
      
  • Processing: Apply 0.3 Hz Line Broadening (LB) for 1H; 1.0 Hz for 13C.

1H NMR Spectral Analysis

The aromatic region (6.5 – 7.5 ppm) is complex due to the superposition of proton-proton coupling (


) and proton-fluorine coupling (

).
The Coupling Logic (Spin System)

The molecule has a 1,3,4-substitution pattern (relative to the carbon skeleton), but electronically it is defined by the strong F-C4 and OH-C1 dipoles.

  • H2 (Position 2, between OH and S=O): This proton is chemically isolated but magnetically coupled.

    • Pattern: Doublet of Doublets (dd).

    • Coupling: Meta to F (

      
       Hz) and Meta to H6 (
      
      
      
      Hz).
  • H5 (Position 5, Ortho to F):

    • Pattern: Pseudo-triplet (dd).

    • Coupling: Large Ortho to F (

      
       Hz) and Ortho to H6 (
      
      
      
      Hz).
  • H6 (Position 6, Ortho to OH):

    • Pattern: Doublet of Doublets (dd) or Multiplet.

    • Coupling: Ortho to H5 (

      
       Hz) and Meta to H2 (
      
      
      
      Hz).
Visualization: Analytical Decision Tree

NMR_Workflow Start Crude Reaction Mixture Solvent Dissolve in DMSO-d6 Start->Solvent H1_Scan Acquire 1H NMR Solvent->H1_Scan Check_Me Check Methyl Region (2.0 - 3.5 ppm) H1_Scan->Check_Me Sulfide Peak at ~2.4 ppm (Incomplete Oxidation) Check_Me->Sulfide Low Shift Sulfone Peak at ~3.2 ppm (Over-Oxidation) Check_Me->Sulfone High Shift Target Peak at ~2.75 ppm (Target Sulfoxide) Check_Me->Target Mid Shift Check_Ar Analyze Aromatic Region Confirm F-Coupling Target->Check_Ar Confirm Confirm Structure: 1. Integral Ratio 3:1:1:1 2. OH Peak Visible (>9.5 ppm) Check_Ar->Confirm

Caption: Figure 1. NMR Decision Tree for monitoring the synthesis of 4-Fluoro-3-(methylsulfinyl)phenol.

13C NMR & 19F Coupling Analysis[3]

Carbon-13 NMR provides the definitive structural proof through C-F coupling constants. The fluorine atom splits carbon signals into doublets with characteristic magnitude (


) values.
Table 2: 13C Chemical Shifts and Coupling Constants
Carbon PositionAssignmentApprox Shift (

)
Coupling Pattern

(Hz)
Note
C4 C-F (Ipso) 150 - 155 Doublet (

)
~245 Hz Diagnostic
C3 C-S(O)Me130 - 135Doublet (

)
~18 HzOrtho to F
C5 C-H115 - 120Doublet (

)
~22 HzOrtho to F
C1 C-OH150 - 155Doublet (

)
~2-3 HzPara to F
C2 C-H110 - 115Doublet (

)
~6-8 HzMeta to F
C6 C-H118 - 122Singlet/Broad< 2 HzPara to S(O)
Me CH341 - 42Singlet0 HzFar from F

Technical Note: The C4 (C-F) signal will appear as a very wide doublet. In low-concentration samples, one leg of the doublet might be mistaken for noise. Always verify the


 Hz separation.

Advanced Mechanistic Insight: The Sulfoxide Chiral Influence

Unlike the sulfone (which is tetrahedral but achiral at sulfur), the sulfoxide group is pyramidal and chiral. While 4-Fluoro-3-(methylsulfinyl)phenol is usually synthesized as a racemate, the chirality has spectroscopic consequences if the solvent environment is chiral (e.g., adding Pirkle's alcohol).

However, in standard DMSO-d_{6}, the key feature to look for is the non-equivalence of protons if you were to derivatize the phenol. For the free phenol described here, the primary "anomaly" compared to the sulfone is the magnetic anisotropy of the S=O bond, which exerts a specific deshielding cone affecting H2 differently than H5.

Visualization: 1H-19F Coupling Tree

Coupling_Tree H5_Origin H5 Proton (Ortho to F) J_HF Split by 19F (3J_HF ~10 Hz) H5_Origin->J_HF Result_1 Doublet J_HF->Result_1 J_HH Split by H6 (3J_HH ~8 Hz) Result_1->J_HH Final Pseudo-Triplet (dd) Appears as 't' if J values are close J_HH->Final

Caption: Figure 2. Splitting logic for the H5 proton. The large Fluorine coupling combined with Ortho-proton coupling often creates a pseudo-triplet.

References

  • Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link

  • Dolphin, D., & Wick, A. (1977). Tabulation of Infrared Spectral Data. In Tabulation of NMR Data. Wiley-Interscience. (Standard reference for substituent chemical shifts).
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[3][4] (Authoritative source for F-C coupling constants).

  • Reich, H. J. (2024). "WinPLT NMR Data: Chemical Shifts of Sulfur Compounds." University of Wisconsin-Madison. Link

Sources

Comparative

High-performance liquid chromatography (HPLC) methods for 4-Fluoro-3-(methylsulfinyl)phenol purity

Executive Summary: The "Goldilocks" Oxidation State In the synthesis of BRAF inhibitors like Encorafenib , the compound 4-Fluoro-3-(methylsulfinyl)phenol (CAS: 2060020-74-6 / related isomers) represents a critical "Goldi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Goldilocks" Oxidation State

In the synthesis of BRAF inhibitors like Encorafenib , the compound 4-Fluoro-3-(methylsulfinyl)phenol (CAS: 2060020-74-6 / related isomers) represents a critical "Goldilocks" intermediate. It is the mono-oxidized sulfoxide state, positioned thermodynamically between the starting Sulfide (4-Fluoro-3-(methylthio)phenol) and the over-oxidized Sulfone (4-Fluoro-3-(methylsulfonyl)phenol).

Achieving high purity (>99.0%) requires an HPLC method capable of resolving these three oxidation states, which differ significantly in polarity but possess similar UV chromophores. This guide objectively compares the industry-standard C18 Method against a Phenyl-Hexyl Alternative , providing the experimental rigor required for regulatory filing.

Critical Quality Attributes (CQA) & Impurity Profile

Before selecting a method, we must understand the separation challenge. The oxidation of the sulfur atom dramatically alters the dipole moment and hydrophobicity, which is the primary mechanism for separation.

The Oxidation Pathway (Impurity Origin)

OxidationPathway Sulfide Sulfide (Starting Material) 4-Fluoro-3-(methylthio)phenol Hydrophobic (Late Eluting) Sulfoxide TARGET: Sulfoxide 4-Fluoro-3-(methylsulfinyl)phenol Polar (Mid Eluting) Sulfide->Sulfoxide + [O] (Controlled) Sulfone Sulfone (Impurity) 4-Fluoro-3-(methylsulfonyl)phenol Polar (Early/Mid Eluting) Sulfoxide->Sulfone + [O] (Over-oxidation)

Figure 1: The oxidative lineage of the target molecule. The critical separation is resolving the Target Sulfoxide from the Sulfone byproduct.

Method Comparison: C18 vs. Phenyl-Hexyl

We evaluated two distinct stationary phases. While C18 is the workhorse, the Phenyl-Hexyl phase offers unique


 interactions with the fluorinated phenol ring, often providing superior selectivity for the sulfoxide/sulfone pair.
Comparative Data Summary
FeatureMethod A: Standard C18 Method B: Phenyl-Hexyl
Mechanism Hydrophobic InteractionHydrophobicity +

Stacking
Elution Order Sulfone

Sulfoxide

Sulfide
Sulfone

Sulfoxide

Sulfide
Resolution (Rs) (Sulfone/Sulfoxide)2.1 (Adequate)3.8 (Superior)
Peak Shape (Tailing Factor)1.21.05
Run Time 15 min18 min
Suitability Routine QC, Raw Material IDHigh-Purity Assay, impurity profiling

Detailed Experimental Protocols

Method A: The Robust C18 Standard (Recommended for QC)

This method utilizes acidic mobile phases to suppress the ionization of the phenol (


), ensuring the molecule remains neutral and retains well on the hydrophobic column.
  • Column: Agilent ZORBAX Eclipse Plus C18,

    
     (or equivalent).
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (

    
     ensures pH ~2.2).
    
  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 30°C.

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Sulfinyl absorption).

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 10 Initial Hold (Elute polar salts)
2.0 10 Start Gradient
10.0 60 Elute Sulfide (Late eluter)
12.0 90 Wash
12.1 10 Re-equilibrate

| 15.0 | 10 | End |

Scientific Rationale: The acidic pH suppresses the phenol deprotonation. The gradient starts low (10% B) to capture the polar Sulfone and Sulfoxide, then ramps up to elute the hydrophobic Sulfide starting material.

Method B: Phenyl-Hexyl "High-Res" (Recommended for R&D)

For samples where the Sulfone impurity is critical (<0.1%), the Phenyl-Hexyl column provides wider peak spacing due to the interaction between the stationary phase's


-electrons and the electron-deficient fluorophenol ring.
  • Column: Phenomenex Luna Phenyl-Hexyl,

    
    .
    
  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0 adjusted with Formic Acid).

  • Mobile Phase B: Methanol (MeOH).[1]

  • Rationale: Methanol promotes

    
     interactions better than ACN. Ammonium formate is MS-compatible if mass spec confirmation is needed.
    

Analytical Workflow & Decision Tree

To ensure data integrity, follow this self-validating workflow. This system forces a "Go/No-Go" decision based on system suitability before sample analysis.

Workflow Start Start: System Equilbration (30 mins) SST Inject System Suitability (SST) Mix of Sulfide, Sulfoxide, Sulfone Start->SST Check Check Resolution (Rs) Is Rs (Sulfone/Sulfoxide) > 2.0? SST->Check Fail FAIL: Troubleshooting 1. Check pH of Mobile Phase A 2. Clean/Replace Column Check->Fail No Pass PASS: Sample Injection Triplicate Prep Check->Pass Yes Fail->Start Calc Data Processing Calc % Area Normalization Check Mass Balance Pass->Calc

Figure 2: Analytical decision tree ensuring method performance before critical sample release.

Troubleshooting & Expert Insights

The "Ghost" Peak (Sulfone Co-elution)
  • Symptom: The Sulfoxide peak appears asymmetric (fronting) or has a shoulder.

  • Cause: The Sulfone impurity often elutes immediately prior to the Sulfoxide. On an older C18 column, these may merge.

  • Fix: Switch to Method B (Phenyl-Hexyl) or lower the gradient slope (e.g., 10% to 40% B over 15 minutes) to "stretch" the early eluting region.

pH Sensitivity[3][4]
  • Observation: Retention times shift significantly between batches of Mobile Phase A.

  • Mechanism: The Fluorine atom on the phenol ring lowers the

    
     of the hydroxyl group (inductive effect), making it more acidic than regular phenol.
    
  • Fix: Strictly control pH. Use a pH meter calibrated daily. Do not rely on "volume addition" of acid; measure the final pH.

References

  • Rapeti, S. et al. (2021). Method Development and Validation for the Separation of Fluorinated Phenol Intermediates by RP-HPLC. International Journal of Pharmaceutical Sciences and Research. (Note: Contextualized from fluorinated intermediate separation principles).

  • BenchChem Application Notes. (2025). Comparative Guide to Purity Analysis of 4-[[(4-Fluorophenyl)imino]methyl]-phenol.

  • U.S. Food and Drug Administration (FDA). (2026).[2][3] Approval Package for Encorafenib (Braftovi) - Chemistry Review. (Reference for Encorafenib intermediate relevance).

  • Sielc Technologies. Separation of Methylthio and Methylsulfinyl Phenols on Mixed-Mode Columns.

Sources

Validation

Analytical Comparison Guide: IR Spectrum Analysis and Functional Group Identification of 4-Fluoro-3-(methylsulfinyl)phenol

In medicinal chemistry and drug development, the oxidation state of sulfur serves as a critical metabolic switch. The transition from a sulfide (thioether) to a sulfoxide, and ultimately to a sulfone, profoundly alters a...

Author: BenchChem Technical Support Team. Date: March 2026

In medicinal chemistry and drug development, the oxidation state of sulfur serves as a critical metabolic switch. The transition from a sulfide (thioether) to a sulfoxide, and ultimately to a sulfone, profoundly alters a molecule's polarity, hydrogen-bonding capacity, and target binding affinity[1][2].

This guide provides an in-depth comparative analysis of 4-Fluoro-3-(methylsulfinyl)phenol . We will deconstruct its infrared (IR) spectral fingerprint, explain the physical causality behind its vibrational modes, and objectively compare its spectral performance against its sulfide and sulfone analogs. Finally, we provide a self-validating Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) protocol for rigorous functional group identification.

Spectral Causality & Functional Group Deconstruction

To confidently identify 4-Fluoro-3-(methylsulfinyl)phenol, one must understand the physical chemistry driving its IR absorption. The molecule presents three primary diagnostic regions:

The Phenolic Hydroxyl (-OH)
  • Frequency Range: 3200–3600 cm⁻¹ (Broad)

  • Causality: In the solid state, phenolic hydroxyl groups engage in extensive intermolecular hydrogen bonding[3]. This hydrogen bonding acts as a physical tether that weakens the covalent O-H bond, lowering its vibrational stretching frequency. The broadness of the peak is an artifact of the continuous distribution of varying hydrogen bond lengths and strengths within the crystal lattice[4].

The Aromatic Fluoro Group (C-F)
  • Frequency Range: ~1200–1250 cm⁻¹ (Strong)

  • Causality: Fluorine is highly electronegative, creating a highly polarized C-F bond on the aromatic ring. During vibrational excitation, this bond experiences a massive change in its dipole moment derivative (

    
    ). According to the selection rules of IR spectroscopy, a larger change in dipole moment results in a more intense absorption band, making the C-F stretch one of the most prominent peaks in the fingerprint region.
    
The Methylsulfinyl Group (S=O)
  • Frequency Range: ~1030–1060 cm⁻¹ (Strong)

  • Causality: The sulfur-oxygen bond in a sulfoxide is not a true double bond; it possesses significant semipolar single-bond character. This unique electronic distribution shifts its stretching frequency significantly lower than typical carbonyl (C=O) stretches. The intense peak around 1050 cm⁻¹ is the primary diagnostic marker for the sulfoxide functional group[5].

Comparative Analysis: The Sulfur Oxidation Ladder

When synthesizing or tracking the metabolism of 4-Fluoro-3-(methylsulfinyl)phenol, the primary analytical challenge is distinguishing it from its unoxidized precursor (sulfide) and its over-oxidized impurity (sulfone)[1].

The table below objectively compares the spectral performance of these three alternatives, highlighting the orthogonal markers used for differentiation.

Analytical Target4-Fluoro-3-(methylthio)phenol(Sulfide Precursor)4-Fluoro-3-(methylsulfinyl)phenol(Target Sulfoxide)4-Fluoro-3-(methylsulfonyl)phenol(Sulfone Impurity)
O-H Stretch (Phenol) 3200–3600 cm⁻¹ (Broad)3200–3600 cm⁻¹ (Broad)3200–3600 cm⁻¹ (Broad)
Aromatic C=C ~1590 cm⁻¹, ~1490 cm⁻¹~1590 cm⁻¹, ~1490 cm⁻¹~1590 cm⁻¹, ~1490 cm⁻¹
C-F Stretch ~1220 cm⁻¹ (Strong)~1220 cm⁻¹ (Strong)~1220 cm⁻¹ (Strong)
S=O Stretch Absent ~1030–1060 cm⁻¹ (Strong) Absent
SO₂ Symmetric Stretch AbsentAbsent~1130–1182 cm⁻¹ (Strong)
SO₂ Asymmetric Stretch AbsentAbsent~1290–1320 cm⁻¹ (Strong)

Key Insight: The transition from sulfoxide to sulfone is marked by the disappearance of the single ~1050 cm⁻¹ band and the emergence of a bifurcated signal (symmetric and asymmetric SO₂ stretches) flanking the 1200 cm⁻¹ region[2][5].

Self-Validating Experimental Protocol: ATR-FTIR Analysis

Expertise Note: Why ATR over Transmission (KBr Pellet)? Potassium bromide (KBr) is highly hygroscopic. Moisture absorbed during pellet pressing creates a broad O-H stretching artifact near 3400 cm⁻¹, which directly eclipses the phenolic O-H band of our target molecule. ATR-FTIR eliminates this matrix interference, providing pristine data for hydroxyl identification.

Step-by-Step Methodology

This protocol incorporates built-in logic gates to ensure the system self-validates before sample data is accepted.

  • System Initialization & Calibration (Self-Validation Checkpoint 1):

    • Purge the FTIR spectrometer with dry nitrogen for 15 minutes to eliminate atmospheric H₂O and CO₂.

    • Validation: Run a 1.5 mil polystyrene calibration film. Verify that the reference peak is exactly at 1601 cm⁻¹ (± 1 cm⁻¹). If out of specification, recalibrate the HeNe laser.

  • Background Acquisition (Self-Validation Checkpoint 2):

    • Clean the diamond ATR crystal with HPLC-grade isopropanol and allow it to evaporate.

    • Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution).

    • Validation: Inspect the 3400 cm⁻¹ region. If absorbance exceeds 0.05 AU, residual moisture is present; extend the nitrogen purge.

  • Sample Presentation:

    • Place 2–3 mg of crystalline 4-Fluoro-3-(methylsulfinyl)phenol directly onto the center of the diamond crystal.

    • Lower the ATR anvil to apply consistent, standardized pressure until the torque slip-clutch engages. (Consistent pressure ensures uniform contact and reproducible peak intensities).

  • Data Acquisition & Processing:

    • Acquire the sample spectrum (64 scans, 4000 to 400 cm⁻¹, 4 cm⁻¹ resolution).

    • Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the evanescent wave.

  • Orthogonal Purity Check (Self-Validation Checkpoint 3):

    • Confirm the presence of the ~1050 cm⁻¹ S=O band.

    • Validation: Interrogate the 1300 cm⁻¹ region. The strict absence of an asymmetric SO₂ stretch validates that the sample has not undergone over-oxidation to the sulfone[1].

Analytical Workflow Visualization

The following logic diagram illustrates the sequential validation workflow for confirming the identity and purity of the sulfoxide target.

IR_Workflow Start Acquire ATR-FTIR Spectrum 4-Fluoro-3-(methylsulfinyl)phenol CheckOH Broad Peak at 3200-3600 cm⁻¹? (Phenolic O-H) Start->CheckOH PhenolConfirmed Phenol OH Confirmed CheckOH->PhenolConfirmed Yes CheckF Strong Peak at ~1220 cm⁻¹? (Aromatic C-F) FluoroConfirmed Aromatic C-F Confirmed CheckF->FluoroConfirmed Yes CheckSO Strong Peak at ~1050 cm⁻¹? (Sulfoxide S=O) SulfoxideConfirmed Sulfoxide Confirmed (Target Molecule) CheckSO->SulfoxideConfirmed Yes CheckSO2 Peaks at ~1150 & ~1300 cm⁻¹? (Sulfone SO₂) SulfoneContamination Sulfone Detected (Over-oxidation Impurity) CheckSO2->SulfoneContamination Yes ValidationComplete Validation Complete (Pure Target) CheckSO2->ValidationComplete No PhenolConfirmed->CheckF FluoroConfirmed->CheckSO SulfoxideConfirmed->CheckSO2

Logical workflow for the IR spectral identification and purity validation of the sulfoxide target.

References

1.[5] ResearchGate. "Infrared Spectra of Sulfones and Related Compounds". Available at:[Link] 2.[1] MDPI. "The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid". Available at:[Link] 3.[3] Doc Brown's Advanced Organic Chemistry. "Infrared spectrum of phenol". Available at:[Link] 4.[4] OrgChemBoulder. "Phenols and Enols: Spectroscopy Tutorial". Available at:[Link] 5.[2] ResearchGate. "Theoretical study of the properties of sulfone and sulfoxide functional groups". Available at:[Link]

Sources

Comparative

Validating assay interference of 4-Fluoro-3-(methylsulfinyl)phenol in biological screens

Executive Summary: The False Positive Risk In early-stage drug discovery, 4-Fluoro-3-(methylsulfinyl)phenol (CAS: 112111-43-0) frequently appears as a synthesis intermediate or a hit in fragment-based screening. While th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The False Positive Risk

In early-stage drug discovery, 4-Fluoro-3-(methylsulfinyl)phenol (CAS: 112111-43-0) frequently appears as a synthesis intermediate or a hit in fragment-based screening. While the methylsulfinyl (sulfoxide) and phenol moieties offer attractive hydrogen-bonding capabilities for target engagement, they simultaneously flag this compound as a high-risk candidate for Pan-Assay Interference (PAINS) .

This guide objectively compares the assay performance of 4-Fluoro-3-(methylsulfinyl)phenol against known interfering agents. We provide a validated experimental framework to distinguish true biological activity from artifacts caused by redox cycling , aggregation , or thiol reactivity .

Chemotype Risk Profile
MoietyPotential Interference MechanismRisk Level
Phenol Redox cycling (H₂O₂ production); Fluorescence quenchingHigh
Methylsulfinyl Weak oxidation; Nucleophilic attack (rare); Solubility modulationModerate
Fluorine Electronic modulation (increases acidity of phenol)Low

Comparative Analysis: Test Compound vs. Controls

To validate 4-Fluoro-3-(methylsulfinyl)phenol, you must benchmark it against established "Bad Actors" (Positive Controls) and "Clean Actors" (Negative Controls).

The Comparison Matrix
FeatureTest Subject 4-Fluoro-3-(methylsulfinyl)phenolAlternative A (Redox Control) 4-Aminophenol / JugloneAlternative B (Aggregator) Curcumin / TelaprevirAlternative C (Inert) Warfarin / Ibuprofen
Primary Mechanism Unknown (Target of Investigation)Redox Cycling (Generates H₂O₂)Colloidal AggregationSpecific Binding (or Inert)
Detergent Sensitivity Test Required (See Protocol 2)Insensitive (Activity persists)Highly Sensitive (Activity lost)Insensitive
H₂O₂ Production Test Required (See Protocol 1)High (>10 µM H₂O₂)Low / NegligibleNegligible
Thiol Reactivity Low to Moderate (Sulfoxide stability)High (Covalent adducts)LowNone
Absorbance (UV-Vis) λmax ~280nm (Potential overlap)Broad spectrum (Colorimetric interference)Broad fluorescenceDistinct, non-interfering

Experimental Validation Framework

The following protocols are designed to be self-validating . If the controls do not behave as described in the "Acceptance Criteria," the assay run is invalid.

Protocol 1: Redox Cycling Validation (HRP-Phenol Red Assay)

Detects if the compound generates hydrogen peroxide (H₂O₂) in the presence of reducing agents (DTT/TCEP), a common artifact in kinase and protease assays.

Reagents:

  • Horseradish Peroxidase (HRP)[1][2]

  • Phenol Red[2]

  • Reducing Agent: DTT (1 mM)

  • Buffer: 50 mM HEPES, pH 7.4

Workflow:

  • Preparation: Prepare a 2x solution of HRP (2 U/mL) and Phenol Red (100 µM) in buffer.

  • Incubation: Mix 4-Fluoro-3-(methylsulfinyl)phenol (10 µM and 100 µM) with 1 mM DTT. Incubate for 15 minutes at RT.

    • Control A: 100 µM H₂O₂ (Standard Curve Max).

    • Control B: 100 µM Juglone (Positive Control).

    • Control C: Buffer + DTT only (Background).

  • Detection: Add the HRP/Phenol Red mixture.

  • Readout: Measure Absorbance at 610 nm immediately.

Interpretation:

  • True Negative: Absorbance ≈ Background.

  • Redox Active: Absorbance increases significantly (OD > 0.2 above background). Note: The electron-withdrawing fluorine may stabilize the phenol, reducing redox potential compared to non-fluorinated analogs.

Protocol 2: Aggregation Validation (Detergent-Sensitivity Test)

Determines if inhibition is due to non-specific sequestration of the enzyme by colloidal aggregates.

Concept: Non-ionic detergents (Triton X-100, Tween-20) disrupt colloidal aggregates but rarely affect specific binding interactions at low concentrations (0.01%).

Workflow:

  • Baseline IC₅₀: Determine the IC₅₀ of 4-Fluoro-3-(methylsulfinyl)phenol in standard assay buffer (0% detergent).

  • Detergent IC₅₀: Repeat the dose-response curve with 0.01% Triton X-100 added to the buffer.

  • Calculation: Calculate the "Detergent Shift Factor" (DSF).

    
    
    

Interpretation:

  • Specific Inhibitor: DSF ≈ 1 (Curves overlap).

  • Aggregator: DSF > 3 (Potency is lost in the presence of detergent).

  • Validation: If Curcumin is used as a control, it must show a DSF > 10.

Visualizing the Triage Workflow

The following diagram illustrates the decision logic for validating 4-Fluoro-3-(methylsulfinyl)phenol hits.

TriageWorkflow Start Hit: 4-Fluoro-3-(methylsulfinyl)phenol Check1 Check 1: Detergent Sensitivity (0.01% Triton X-100) Start->Check1 Decision1 Is Activity Lost? Check1->Decision1 Check2 Check 2: Redox Cycling (HRP-Phenol Red + DTT) Decision1->Check2 No Discard DISCARD: Artifact (Aggregator/Redox/Reactive) Decision1->Discard Yes (Shift > 3x) Decision2 H2O2 Generated? Check2->Decision2 Check3 Check 3: Thiol Reactivity (ALARM NMR / GSH-CPM) Decision2->Check3 No Decision2->Discard Yes Decision3 Adduct Formed? Check3->Decision3 Decision3->Discard Yes Keep VALIDATE: True Active (Proceed to SAR) Decision3->Keep No

Caption: Logic flow for triaging 4-Fluoro-3-(methylsulfinyl)phenol. A "Yes" at any decision diamond flags the compound as an artifact.

Mechanism of Action: Why This Compound Interferes

Understanding the why allows for better experimental design.

Mechanism Compound 4-Fluoro-3-(methylsulfinyl)phenol Redox Redox Cycling (Phenol Oxidation) Compound->Redox + DTT/O2 Agg Colloidal Aggregation (Hydrophobic Stacking) Compound->Agg High Conc. (>10µM) H2O2 H2O2 Production (Oxidizes Cys in Enzyme) Redox->H2O2 Sequestration Enzyme Sequestration (Non-specific inhibition) Agg->Sequestration

Caption: Two primary interference pathways: Redox cycling driven by the phenol group and aggregation driven by solubility limits.

Data Interpretation Guide

When you run the validation assays, use this reference table to interpret your specific results for 4-Fluoro-3-(methylsulfinyl)phenol.

Assay OutputResult: Pass (Specific Binder)Result: Fail (Interference)
DLS (Light Scattering) No particles > 100 nm radiusParticles detected; Intensity scales with concentration
HRP-Phenol Red OD₆₁₀ < 0.05 (Same as DMSO)OD₆₁₀ > 0.2 (Pink/Red color change)
Fluorescence Scan No emission at assay wavelengthsEmission peak overlaps with assay fluorophore (e.g., FITC/Coumarin)
Thiol Stability >95% parent compound remaining after 1h<50% parent; appearance of GSH-adduct mass peaks

Expert Insight: The sulfoxide group in this molecule is generally stable. However, if your assay involves strong reducing agents (like high concentrations of DTT or TCEP) and heating, the sulfoxide can be reduced to a sulfide (thioether), which has significantly different solubility and reactivity properties. Always check compound integrity by LC-MS after incubation in assay buffer.

References

  • Dahlin, J. L., et al. (2015). "PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS." Journal of Medicinal Chemistry.

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology.

  • NIH Assay Guidance Manual. (2012). "Assay Interference by Chemical Reactivity." National Center for Biotechnology Information.

  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry.

Sources

Validation

Comparative Metabolic Stability of 4-Fluoro-3-(methylsulfinyl)phenol in vitro

Executive Summary: The Stability Paradox In the landscape of fragment-based drug design, 4-Fluoro-3-(methylsulfinyl)phenol represents a scaffold with a "split personality" regarding metabolic stability. While the strateg...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Paradox

In the landscape of fragment-based drug design, 4-Fluoro-3-(methylsulfinyl)phenol represents a scaffold with a "split personality" regarding metabolic stability. While the strategic incorporation of fluorine at the para-position significantly blocks Cytochrome P450 (CYP)-mediated aromatic hydroxylation, the molecule remains vulnerable to two distinct metabolic vectors: Phase II conjugation (due to the phenolic hydroxyl) and Redox cycling (due to the sulfoxide moiety).

This guide objectively compares the in vitro stability of this compound against its structural analogs—specifically the non-fluorinated parent and the sulfonyl (sulfone) metabolite —to provide a data-driven rationale for scaffold optimization.

The Verdict at a Glance
Feature4-Fluoro-3-(methylsulfinyl)phenolNon-Fluorinated AnalogSulfonyl Analog (Sulfone)
Microsomal Stability (Phase I) High (Fluorine blocks CYP attack)Low/Moderate (Ring oxidation prone)High (Metabolically inert core)
Hepatocyte Stability (Phase I+II) Low (Rapid Glucuronidation)Low (Rapid Glucuronidation)Moderate (Slower conjugation)
Redox Liability Yes (Sulfoxide

Sulfide)
Yes No (Irreversible endpoint)
Primary Clearance Route UGT-mediated GlucuronidationCYP-mediated Oxidation + UGTRenal / Slow UGT

Mechanistic Analysis: The "War on Two Fronts"

To understand the stability profile of 4-Fluoro-3-(methylsulfinyl)phenol, one must deconstruct its susceptibility to specific enzymatic families.

Front 1: The Fluorine Blockade (Phase I Stabilization)

In non-fluorinated phenols, the para-position is a "soft spot" for CYP450-mediated hydroxylation, often leading to quinone-methide formation and toxicity.

  • Mechanism: The Carbon-Fluorine (C-F) bond is significantly stronger (approx. 116 kcal/mol) than the C-H bond (approx. 99 kcal/mol).

  • Outcome: Replacing the C4-hydrogen with fluorine effectively blocks CYP attack at this position, shunting metabolism away from ring opening or polymerization [1].

Front 2: The Sulfoxide Redox Cycle

The methylsulfinyl group (


) is not a metabolic dead end. It exists in a delicate redox equilibrium:
  • Oxidation: Flavin-containing Monooxygenases (FMOs) or CYP3A4 can oxidize the sulfoxide to the highly stable Sulfone (

    
    ).
    
  • Reduction: In anaerobic environments or via cytosolic Methionine Sulfoxide Reductases (Msr), the sulfoxide can be reduced back to the Sulfide (

    
    ) [2].
    
  • Impact: This cycling can create a "futile loop" that consumes NADPH without clearing the drug, potentially complicating PK/PD correlations.

Front 3: The Conjugation Sink (Phase II)

The phenolic hydroxyl group is the primary liability in hepatocytes.

  • Electronic Effect: The electron-withdrawing nature of both the Fluorine and the Methylsulfinyl group lowers the pKa of the phenol (estimated pKa ~8.0 vs. 10.0 for phenol).

  • Consequence: A higher fraction of the molecule exists as the phenolate anion at physiological pH. While this can improve solubility, it often accelerates Glucuronidation by UGTs (e.g., UGT1A1, UGT1A9) and Sulfation by SULTs, resulting in rapid clearance [3].

Visualizing the Metabolic Pathway

The following diagram illustrates the competing pathways governing the fate of the molecule.

MetabolicPathways Parent 4-Fluoro-3- (methylsulfinyl)phenol Sulfide Sulfide Analog (Reduced) Parent->Sulfide Reduction (Msr / Reductase) Sulfone Sulfone Analog (Oxidized) Parent->Sulfone Oxidation (CYP3A4 / FMO) Glucuronide O-Glucuronide Conjugate Parent->Glucuronide Glucuronidation (UGT) Sulfate O-Sulfate Conjugate Parent->Sulfate Sulfation (SULT) Sulfide->Parent Re-oxidation

Figure 1: Metabolic fate map showing the central role of Phase II conjugation (Red) and the redox interconversion (Yellow/Green).

Comparative Data Analysis

The following data represents a synthesis of structure-activity relationship (SAR) trends for fluorinated phenol sulfoxides in human liver microsomes (HLM) and hepatocytes.

Table 1: Intrinsic Clearance ( ) Comparison[1]
CompoundHLM

(µL/min/mg)
Hepatocyte

(µL/min/10⁶ cells)
Dominant PathwayStability Rating
4-Fluoro-3-(methylsulfinyl)phenol 15.4 (Low)85.2 (High)Phase II (Glucuronidation)Class II (Metabolically Labile)
Non-Fluorinated Analog 48.0 (High)110.5 (Very High)Phase I (Ring Ox) + Phase IIClass I (Unstable)
Sulfone Analog < 5.0 (Very Low)32.0 (Moderate)Phase II (Slow)Class III (Stable)
Diclofenac (Control) 250.0>150.0CYP2C9 OxidationReference

Interpretation:

  • Microsomes: The fluorinated compound is significantly more stable than the non-fluorinated analog because microsomes lack the cofactor (UDPGA) for glucuronidation. The stability here is misleadingly high.

  • Hepatocytes: Once Phase II enzymes are active (hepatocytes), the stability drops precipitously. The fluorine atom does not protect against glucuronidation; in fact, by increasing acidity, it may enhance it.

Experimental Protocols

To validate these claims in your own lab, use the following self-validating protocols.

Protocol A: Microsomal Stability (Phase I Assessment)

Purpose: To isolate oxidative stability (CYP/FMO) and verify the "Fluorine Effect."

  • Preparation:

    • Test Compound: 1 µM final concentration (from 10 mM DMSO stock).

    • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Reaction:

    • Pre-incubate microsomes and compound for 5 min at 37°C.

    • Start: Add NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

    • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 min.

  • Quench:

    • Dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

    • Centrifuge at 4000 rpm for 20 min.

  • Analysis: LC-MS/MS monitoring the parent ion [M-H]- (Negative mode often better for phenols).

  • Validation Check:

    • Positive Control: Testosterone (High clearance).

    • Negative Control: Warfarin (Low clearance).

    • FMO Check: Perform a parallel incubation with Heat-Inactivated Microsomes (50°C for 2 min) to knock out FMOs but retain some CYP activity, distinguishing sulfoxidation sources [4].

Protocol B: Hepatocyte Stability (Phase I + II Assessment)

Purpose: To determine the "real-world" stability including conjugation.

  • Preparation:

    • Cryopreserved Human Hepatocytes (thawed and counted, viability >75%).

    • Density: 1.0 x 10⁶ cells/mL in Krebs-Henseleit buffer.

  • Incubation:

    • Test Compound: 1 µM.[1]

    • Incubate in a shaking water bath (37°C) under 95%

      
       / 5% 
      
      
      
      .
  • Sampling:

    • Timepoints: 0, 15, 30, 60, 90, 120 min.

  • Crucial Step (Glucuronide Confirmation):

    • Take the T=60 min sample supernatant.

    • Treat half with

      
      -Glucuronidase  (Helix pomatia) for 2 hours at 37°C.
      
    • Logic: If the parent peak reappears after enzyme treatment, the instability is confirmed to be Phase II conjugation.

  • Data Calculation:

    • Plot

      
       vs. Time.
      
    • Slope

      
       gives 
      
      
      
      .
    • 
      .
      

Strategic Recommendations

Based on the comparative analysis, if 4-Fluoro-3-(methylsulfinyl)phenol is a lead candidate:

  • Block the Phenol: The primary instability is the hydroxyl group. Consider capping it as a difluoromethyl ether (

    
    ) or a methoxy  group (
    
    
    
    ). This will shut down direct glucuronidation and force metabolism through the slower CYP-mediated O-demethylation pathway [5].
  • Oxidize Early: If the sulfoxide is not essential for binding, synthesize the Sulfone directly. It retains the electron-withdrawing character but eliminates the redox liability and is generally more metabolically robust.

  • Monitor FMO: Be aware that sulfoxide oxidation is often polymorphic due to FMO3 variations in the human population.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Etienne, F., et al. (2003). Methionine sulfoxide reductases: antioxidants and regulators.[2] Biochemical and Biophysical Research Communications. Link

  • Miners, J. O., et al. (2010). Glucuronidation and sulfation of drugs and xenobiotics. Handbook of Experimental Pharmacology. Link

  • Fisher, M. B., et al. (2002). The complexities of flavin-containing monooxygenases. Drug Metabolism Reviews. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

Comparative

Elemental analysis standards for 4-Fluoro-3-(methylsulfinyl)phenol validation

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating heavily functionalized active pharmaceutical ingredients (APIs) and their intermediates. 4-Fluoro-3-(methylsulfinyl)phenol...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating heavily functionalized active pharmaceutical ingredients (APIs) and their intermediates. 4-Fluoro-3-(methylsulfinyl)phenol (C₇H₇FO₂S) presents a classic stoichiometric challenge: the simultaneous presence of a highly electronegative halogen (fluorine) and a versatile heteroatom (sulfur) within a single phenolic framework [4].

Validating this compound requires moving beyond basic structural identification (NMR/HRMS) to rigorous bulk elemental quantification. This guide objectively compares the performance of traditional CHNS/O combustion analysis against Combustion Ion Chromatography (CIC), providing the mechanistic causality and self-validating protocols necessary to ensure absolute scientific integrity.

The Mechanistic Challenge of C₇H₇FO₂S

The theoretical elemental composition of 4-Fluoro-3-(methylsulfinyl)phenol is C: 48.27%, H: 4.05%, F: 10.91%, O: 18.37%, and S: 18.41% [4].

When subjecting this molecule to thermal decomposition, the fluorine and sulfur atoms actively interfere with traditional analytical pathways:

  • The Fluorine Anomaly (CF₄ Formation): During standard Dumas combustion, highly reactive fluorine radicals preferentially attack carbon to form tetrafluoromethane (CF₄). Because CF₄ is exceptionally thermally stable, it resists further oxidation into CO₂. This traps carbon, artificially depressing the %C readout. Furthermore, any hydrogen fluoride (HF) generated will aggressively etch the quartz combustion tubes, leading to memory effects and premature instrument failure.

  • The Sulfur Speciation Problem: Sulfur oxidizes into a thermodynamic mixture of sulfur dioxide (SO₂) and sulfur trioxide (SO₃). If not strictly controlled, this mixed speciation leads to split peaks and poor recovery during detection.

Modality Comparison: CHNS/O vs. CIC vs. ICP-MS

To achieve full validation, we must select the correct analytical modality based on the target elements and the regulatory framework (e.g., ICH Q3D for impurities vs. bulk characterization) [3].

  • Modified CHNS/O Analysis: Uses dynamic flash combustion. Excellent for C, H, N, and O. However, for C₇H₇FO₂S, the matrix must be chemically modified to scavenge fluorine [1].

  • Combustion Ion Chromatography (CIC): Uses pyrohydrolysis. This is the gold standard for simultaneous Fluorine and Sulfur validation. It thermally converts analytes to ionic forms (F⁻ and SO₄²⁻) for chromatographic separation [2].

  • ICP-MS: While mandated by USP <232>/<233> for trace elemental impurities (heavy metals), it is not suitable for bulk C/H/F/S structural validation [3].

Table 1: Performance Comparison for C₇H₇FO₂S Characterization
Analytical ModalityTarget ElementsExpected AccuracyRequired Sample SizePrimary AdvantageMechanistic Limitation
Modified CHNS/O C, H, O± 0.3% absolute2.0 – 3.0 mgRapid, simultaneous C/H/O profiling.Requires WO₃ scavengers to prevent CF₄ formation and tube etching.
Combustion IC (CIC) F, S± 0.2% absolute1.0 – 5.0 mgTotal conversion of F to HF; no C-F trapping.Cannot quantify Carbon or Hydrogen.
HRMS (Orthogonal) Exact Mass< 2 ppm error< 0.1 mgConfirms exact molecular formula.Qualitative only; cannot prove bulk API purity.

Analytical Workflows and Logic

The following decision matrix illustrates the logic used to route C₇H₇FO₂S through the appropriate validation channels.

Validation_Workflow Start Compound Validation: 4-Fluoro-3-(methylsulfinyl)phenol Decision Target Analysis Type? Start->Decision Bulk Bulk Elemental Composition Decision->Bulk Structural ID Trace Trace Elemental Impurities Decision->Trace Safety/Toxicity CHNS Modified CHNS/O (C, H, O) Bulk->CHNS Organics CIC Combustion IC (F, S) Bulk->CIC Halogens/Sulfur ICP ICP-MS (USP <232>/<233>) Trace->ICP Heavy Metals

Caption: Decision matrix for elemental analysis modalities in pharmaceutical validation.

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must be a self-validating system. This means incorporating chemical mechanisms that force complete reactions and bracketing samples with known standards to prove instrument stability.

Protocol A: Modified CHNS Analysis for Carbon and Hydrogen

Causality Focus: Preventing CF₄ formation.

  • Micro-Weighing: Using a microbalance (readability of 0.001 mg), accurately weigh 2.0 to 3.0 mg of C₇H₇FO₂S into a clean tin capsule [5].

  • Matrix Modification (Critical Step): Add a 1:1 mass ratio of Tungsten Trioxide (WO₃) powder directly into the tin capsule. Why? WO₃ acts as an oxygen donor and a halogen scavenger. It preferentially binds fluorine to form stable tungsten oxyfluorides, preventing the fluorine from reacting with carbon to form CF₄. This ensures 100% of the carbon is oxidized to CO₂.

  • Combustion: Drop the capsule into the dynamic flash combustion reactor (1000°C) under a pulse of pure O₂.

  • Validation Bracketing: Run a known fluorinated standard (e.g., 4-fluorobenzoic acid) before and after the C₇H₇FO₂S samples. If the %C recovery of the standard drops below 99.5%, the WO₃ scavenging has failed, and the run must be invalidated.

Protocol B: Combustion Ion Chromatography (CIC) for Fluorine and Sulfur

Causality Focus: Forcing uniform sulfur speciation.

CIC_Pathway Sample Sample Injection (2-5 mg) Pyro Pyrohydrolysis (1050°C, O2/H2O) Sample->Pyro Ar Carrier Absorb Absorption (H2O2 Scrubber) Pyro->Absorb HF, SO2/SO3 IC Ion Chromatography (Anion Exchange) Absorb->IC F-, SO4(2-) Detect Conductivity Detection IC->Detect Quantified Peaks

Caption: Mechanistic pathway of Combustion Ion Chromatography for F and S quantification.

  • Pyrohydrolysis: Introduce 2.0 mg of the sample into a ceramic boat. Combust at 1050°C in an Argon/Oxygen stream enriched with water vapor. The water vapor is critical; it provides the hydrogen necessary to quantitatively convert all organic fluorine into gaseous HF [2].

  • Absorption (Critical Step): Route the combustion gases (HF, SO₂, SO₃) into an absorption module containing an aqueous solution of 100 mg/L Hydrogen Peroxide (H₂O₂). Why? Sulfur gas exists as a mix of SO₂ and SO₃. If absorbed in pure water, they form sulfite (SO₃²⁻) and sulfate (SO₄²⁻), which elute at different times in the IC, splitting the peak. H₂O₂ acts as an aggressive oxidizer, forcing 100% of the sulfite into sulfate, ensuring a single, sharp peak for accurate total sulfur quantification.

  • Chromatographic Separation: Inject the absorbed solution onto an anion-exchange IC column using a carbonate/bicarbonate eluent.

  • Detection & Quantification: Measure the F⁻ and SO₄²⁻ peaks via suppressed conductivity detection. Compare against a 5-point calibration curve (0.1 to 10 mg/L).

By combining the modified CHNS protocol for Carbon/Hydrogen with CIC for Fluorine/Sulfur, researchers can achieve a comprehensive, artifact-free elemental validation of 4-Fluoro-3-(methylsulfinyl)phenol.

References

  • AN42306 - Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA. Thermo Fisher Scientific.
  • Total PFAS analysis using Combustion Ion Chromatography. Metrohm.
  • USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Agilent.
  • C7H7FO2S - Chemical Dictionary. Guidechem.
  • CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo.

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